Product packaging for N-(3-Nitrobenzyl)-2-phenylethanamine(Cat. No.:CAS No. 104720-70-9)

N-(3-Nitrobenzyl)-2-phenylethanamine

Cat. No.: B079550
CAS No.: 104720-70-9
M. Wt: 256.3 g/mol
InChI Key: LLMBTUCGGDSIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(3-Nitrobenzyl)-2-phenylethanamine is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol . It is supplied with a typical purity of ≥95% and is intended for research applications only . This compound serves as a versatile chemical scaffold in medicinal chemistry and organic synthesis. Its structure, which features a phenethylamine backbone linked to a 3-nitrobenzyl group, is of significant interest in neuroscience research. Specifically, the N-benzylphenethylamine framework is recognized for its high binding affinity and functional activity at serotonin receptors, particularly the 5-HT2A subtype, making it a valuable precursor or lead compound in the design of novel psychoactive substances for pharmacological studies . The nitro group on the benzyl moiety acts as a versatile functional handle for further chemical modification. The most common transformation is the reduction of the nitro group to a primary amine, yielding N-(3-aminobenzyl)-2-phenylethanamine . This conversion can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or by using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid . The resulting aromatic amine can be further functionalized through acylation to form amides, sulfonylation to form sulfonamides, or diazotization to create diazonium salts for Sandmeyer reactions, enabling the introduction of various substituents such as halogens, cyano, or hydroxy groups . Furthermore, derivatives of this compound can be synthesized by varying the starting materials used in its preparation, such as employing substituted 3-nitrobenzaldehydes or different phenethylamine analogues . Researchers can also modify the secondary amine nitrogen through alkylation or acylation to form tertiary amines or amides, respectively, though this may require protecting group strategies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O2 B079550 N-(3-Nitrobenzyl)-2-phenylethanamine CAS No. 104720-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-17(19)15-8-4-7-14(11-15)12-16-10-9-13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMBTUCGGDSIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344415
Record name N-(3-Nitrobenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104720-70-9
Record name N-(3-Nitrobenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine, a secondary amine with potential applications in medicinal chemistry and drug discovery. The primary and most efficient synthetic route to this compound is through the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine. This method is widely applicable, generally high-yielding, and allows for the straightforward formation of the target secondary amine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol [1]
CAS Number 104720-70-9[1]
Appearance Expected to be a pale yellow oil or solid
IUPAC Name N-[(3-nitrophenyl)methyl]-2-phenylethanamine[1]

Synthesis by Reductive Amination

The synthesis of this compound is most effectively achieved via a one-pot reductive amination reaction. This process involves the initial formation of an imine intermediate from the condensation of 3-nitrobenzaldehyde and 2-phenylethanamine, followed by the in-situ reduction of the imine to the desired secondary amine.

Reaction Scheme:

Experimental Protocol

The following is a detailed experimental protocol based on established methods for reductive amination.

Materials:

  • 3-Nitrobenzaldehyde

  • 2-Phenylethanamine

  • Methanol (or another suitable solvent like ethanol or dichloromethane)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (optional, as a catalyst for imine formation)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in methanol. To this solution, add 2-phenylethanamine (1.0-1.2 eq). A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add dichloromethane to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford pure this compound.

Quantitative Data

While a specific literature report detailing the yield for this exact reaction was not identified, typical yields for reductive amination reactions of this nature are in the range of 70-90%. The table below summarizes expected and reported spectroscopic data for the final product.

Data TypeExpected/Reported Values
Yield 70-90% (Estimated)
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound[1]
Mass Spec (GC-MS) m/z peaks corresponding to the molecular ion and characteristic fragments[1]
IR Spectrum Peaks corresponding to N-H, C-H (aromatic and aliphatic), and NO₂ functional groups[1]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 3-Nitrobenzaldehyde + 2-Phenylethanamine Imine_Formation Imine Formation (Methanol, rt, 1-2h) Reactants->Imine_Formation Reduction Reduction with NaBH₄ (Methanol, 0°C to rt, 2-4h) Imine_Formation->Reduction Quenching Quench with H₂O Reduction->Quenching Extraction Extract with CH₂Cl₂ Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentration Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Final_Product Pure N-(3-Nitrobenzyl)- 2-phenylethanamine Chromatography->Final_Product

References

N-(3-Nitrobenzyl)-2-phenylethanamine: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Nitrobenzyl)-2-phenylethanamine is a secondary amine containing a nitrobenzyl group attached to a phenethylamine backbone. This molecule holds interest for researchers in medicinal chemistry and drug discovery due to the presence of the pharmacologically relevant phenethylamine scaffold and the versatile nitro functionality. The phenethylamine core is a common feature in a variety of psychoactive compounds and neurotransmitters, while the nitro group can be a key pharmacophore, influencing the electronic properties and biological activity of a molecule. This technical guide provides a detailed overview of the known physicochemical properties, a plausible synthetic route, and a discussion of the potential biological significance of this compound based on related compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for this compound, primarily from computational models, are summarized below.[1]

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O₂PubChem[1]
Molecular Weight 256.30 g/mol PubChem[1]
IUPAC Name N-[(3-nitrophenyl)methyl]-2-phenylethanaminePubChem[1]
CAS Number 201047-34-9
XLogP3 3.4PubChem[1]
Topological Polar Surface Area 57.9 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 5PubChem[1]

Note: The majority of the physicochemical data presented are computationally derived and await experimental verification.

Synthesis Methodology

Proposed Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add 2-phenylethanamine (1.0-1.2 equivalents).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The reaction is then stirred for an additional 12-24 hours at room temperature.

  • Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow Diagram

G reagent1 3-Nitrobenzaldehyde intermediate Imine Intermediate reagent1->intermediate Reaction reagent2 2-Phenylethanamine reagent2->intermediate solvent Methanol/DCM solvent->intermediate product This compound intermediate->product Reduction reducing_agent NaBH4 or STAB reducing_agent->product

Caption: Proposed synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Specific biological data for this compound are not currently available. However, the presence of the nitroaromatic group suggests potential for a range of biological activities, as nitro-containing compounds are known to exhibit diverse pharmacological effects.[2] These activities often stem from the electron-withdrawing nature of the nitro group and its ability to undergo metabolic reduction in biological systems.

General Biological Activities of Nitro-Containing Compounds

Nitroaromatic compounds have been reported to possess a wide spectrum of biological activities, including:

  • Antimicrobial Activity: Many nitro-containing compounds exhibit antibacterial and antifungal properties.[2] Their mechanism of action often involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules such as DNA and proteins.

  • Anticancer Activity: The hypoxic environment of solid tumors can facilitate the reduction of nitroaromatic compounds, leading to the generation of cytotoxic species that selectively target cancer cells.

  • Antiparasitic Activity: Certain nitroimidazoles are used clinically for the treatment of parasitic infections. Their efficacy is attributed to the reductive activation of the nitro group within the parasite.

Potential Signaling Pathway Involvement

Given the structural similarity of the phenethylamine backbone to various neurotransmitters, it is plausible that this compound could interact with neuronal signaling pathways. However, without experimental data, any proposed mechanism remains speculative.

G compound Nitroaromatic Compound (e.g., this compound) reduction Metabolic Reduction (e.g., in hypoxic cells or microbes) compound->reduction reactive_species Reactive Nitro Intermediates (Nitroso, Hydroxylamino) reduction->reactive_species cellular_damage Cellular Damage reactive_species->cellular_damage dna_damage DNA Adducts & Strand Breaks cellular_damage->dna_damage protein_damage Protein Dysfunction cellular_damage->protein_damage cell_death Apoptosis/Necrosis dna_damage->cell_death protein_damage->cell_death

Caption: General mechanism of action for nitroaromatic compounds.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of medicinal chemistry. While experimental data on its physicochemical properties and biological activity are currently lacking, computational data and knowledge of related compounds provide a solid foundation for future research. The proposed synthetic route offers a practical method for obtaining this compound for further study. Future research should focus on the experimental determination of its physicochemical properties, elucidation of its biological activities through in vitro and in vivo screening, and investigation of its potential mechanisms of action and interactions with biological targets. Such studies will be crucial in unlocking the full therapeutic potential of this and related molecules.

References

Technical Guide: N-(3-Nitrobenzyl)-2-phenylethanamine (CAS No. 104720-70-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-Nitrobenzyl)-2-phenylethanamine, including its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though currently undocumented, role in biological systems.

Chemical and Physical Properties

This compound, with the CAS number 104720-70-9, is a secondary amine featuring a phenethylamine backbone N-substituted with a 3-nitrobenzyl group.[1] Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 104720-70-9[1]
Molecular Formula C₁₅H₁₆N₂O₂[1]
Molecular Weight 256.30 g/mol [1]
IUPAC Name N-[(3-nitrophenyl)methyl]-2-phenylethanamine[1]
Synonyms (3-Nitrobenzyl)(2-phenylethyl)amine, N-(3-Nitrobenzyl)phenethylamine[1]

Synthesis via Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

Experimental Protocol

This protocol is a generalized procedure based on established methods for reductive amination.[2][3][4][5]

Materials:

  • 3-Nitrobenzaldehyde

  • 2-Phenylethanamine (Phenethylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional, for purification)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitrobenzaldehyde (1.0 equivalent).

  • Solvent and Amine Addition: Dissolve the aldehyde in a suitable solvent such as dichloromethane or 1,2-dichloroethane. To this solution, add 2-phenylethanamine (1.0-1.2 equivalents).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate imine formation.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reducing Agent Addition: In portions, carefully add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), to the stirring solution. The reaction is typically exothermic.

  • Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acetic acid and decompose the excess reducing agent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled with care. Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with acid.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_reagents Reagents & Conditions cluster_product Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Imine Formation Imine Formation 3-Nitrobenzaldehyde->Imine Formation 2-Phenylethanamine 2-Phenylethanamine 2-Phenylethanamine->Imine Formation Reduction Reduction Imine Formation->Reduction This compound This compound Reduction->this compound Solvent (DCM/DCE) Solvent (DCM/DCE) Solvent (DCM/DCE)->Imine Formation Acetic Acid Acetic Acid Acetic Acid->Imine Formation Reducing Agent (NaBH(OAc)3) Reducing Agent (NaBH(OAc)3) Reducing Agent (NaBH(OAc)3)->Reduction

Caption: Reductive amination workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available scientific literature detailing specific biological studies, mechanisms of action, or signaling pathway involvement for this compound.

However, the structural motifs present in the molecule, namely the nitrobenzyl and phenethylamine moieties, are found in various biologically active compounds. The nitroaromatic group is a known pharmacophore in certain antimicrobial and anticancer agents, often exerting its effect through bioreduction to reactive intermediates.[6][7] The phenethylamine scaffold is a core component of many neurotransmitters and psychoactive drugs.

Given the lack of specific data, any discussion of the biological role of this compound would be purely speculative. Researchers in drug discovery may consider this compound as a novel scaffold for screening in various assays, particularly those related to oncology, neurology, or infectious diseases.

Hypothetical Screening Workflow

For professionals in drug development, a potential high-level workflow for investigating the biological activity of this compound is outlined below.

G Compound Synthesis Compound Synthesis Purity & Characterization Purity & Characterization Compound Synthesis->Purity & Characterization High-Throughput Screening High-Throughput Screening Purity & Characterization->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

This compound is a readily synthesizable compound via reductive amination. While its physicochemical properties are documented, its biological activity remains unexplored. This technical guide provides the necessary information for its synthesis and characterization, paving the way for future investigations into its potential therapeutic applications. Researchers are encouraged to explore the bioactivity of this compound to uncover any potential roles in cellular signaling and its utility in drug development.

References

"molecular weight of N-(3-Nitrobenzyl)-2-phenylethanamine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and characterization of N-(3-Nitrobenzyl)-2-phenylethanamine. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and drug development, given the established biological significance of nitro-containing compounds.[1][2]

Core Compound Properties

This compound is an aromatic amine containing a nitro functional group.[3] The presence of the nitro group, a potent electron-withdrawing moiety, often imparts significant biological activity to molecules, making this compound a subject of interest for further investigation.[1][2]

Quantitative Data Summary

A summary of the key computed chemical and physical properties for this compound is presented below.[3]

PropertyValueReference
Molecular Weight 256.30 g/mol [3]
Molecular Formula C₁₅H₁₆N₂O₂[3]
IUPAC Name N-[(3-nitrophenyl)methyl]-2-phenylethanamine[3]
CAS Number 104720-70-9[3]
Exact Mass 256.121177757 Da[3]
Topological Polar Surface Area 57.9 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 4[3]

Synthetic Workflow and Characterization

The synthesis of this compound can be efficiently achieved through reductive amination. This common and reliable method involves the reaction of a carbonyl compound (3-nitrobenzaldehyde) with an amine (2-phenylethanamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

G cluster_reactants Starting Materials cluster_process Synthetic Process cluster_analysis Characterization cluster_product Final Product A 3-Nitrobenzaldehyde C Reductive Amination (e.g., NaBH(OAc)₃, DCE) A->C B 2-Phenylethanamine B->C D Work-up & Extraction C->D Crude Product E Purification (Column Chromatography) D->E I This compound E->I Pure Product F NMR Spectroscopy (¹H, ¹³C) G Mass Spectrometry (e.g., GC-MS) H IR Spectroscopy I->F I->G I->H

Caption: Synthetic and characterization workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This section details the experimental methodology for the synthesis, purification, and characterization of this compound.

Materials:

  • 3-Nitrobenzaldehyde

  • 2-Phenylethanamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylethanamine (1.05 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 15 minutes. The reaction is typically exothermic and should be monitored. Allow the reaction to stir at room temperature for 12-18 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Work-up and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Mass Spectrometry (MS): Use techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight of the compound.[3]

    • Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify characteristic functional groups, such as the N-H stretch and the nitro group (N-O) stretches.

Potential Biological Significance

Nitro-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiparasitic, and antineoplastic properties.[1] The nitro group can act as a key pharmacophore, and its electron-withdrawing nature can influence a molecule's interaction with biological targets.[2] While the specific biological activity of this compound is not extensively documented in the provided search results, its structural motifs suggest it could be a candidate for screening in various biological assays, particularly in areas where related nitroaromatic compounds have shown promise. Further research is warranted to elucidate its potential therapeutic applications.

References

Technical Guide: Spectral and Synthetic Profile of N-(3-Nitrobenzyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the spectral characteristics and a plausible synthetic protocol for N-(3-Nitrobenzyl)-2-phenylethanamine. The information is intended to guide researchers in the synthesis, purification, and analytical identification of this compound. While direct experimental spectral data is not widely available in public databases, this guide presents expected spectral values based on the analysis of its constituent functional groups and structurally similar compounds. The document includes detailed methodologies for synthesis and spectral analysis, tabulated data for clarity, and workflow diagrams for key processes.

Compound Identification

This compound is a secondary amine containing a phenethyl group and a 3-nitrobenzyl group. Its structural and chemical properties are foundational to understanding its spectral behavior.

PropertyValueReference
IUPAC Name N-[(3-nitrophenyl)methyl]-2-phenylethanamine[1]
Molecular Formula C₁₅H₁₆N₂O₂[1]
Molecular Weight 256.30 g/mol [1]
CAS Number 104720-70-9[1]
Canonical SMILES C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)--INVALID-LINK--[O-][1]
InChI Key LLMBTUCGGDSIQU-UHFFFAOYSA-N[1]

Experimental Protocols

The following sections describe detailed experimental methodologies for the synthesis and spectral characterization of this compound.

Synthesis via Reductive Amination

This protocol describes a common and effective method for the synthesis of secondary amines. The process involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by in-situ reduction.

Materials:

  • 3-Nitrobenzaldehyde

  • 2-Phenylethanamine

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in the chosen solvent (e.g., Methanol).

  • Add 2-phenylethanamine (1.05 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add the reducing agent, sodium borohydride (1.5 eq), in portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

  • Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to afford the pure this compound.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system or via direct infusion into an Electrospray Ionization (ESI) source.

  • GC-MS: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250 °C and the MS transfer line to 280 °C. Use a temperature program starting at 100 °C, ramping to 280 °C.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

Spectral Data Presentation

The following tables summarize the expected spectral data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15s1HAr-H (H2 of nitrobenzyl)
~8.10d1HAr-H (H4 or H6 of nitrobenzyl)
~7.65d1HAr-H (H4 or H6 of nitrobenzyl)
~7.50t1HAr-H (H5 of nitrobenzyl)
7.35 - 7.20m5HAr-H (phenethyl group)
~3.90s2HBenzyl CH₂ (N-CH₂-Ar)
~2.95t2HMethylene CH₂ (N-CH₂-CH₂)
~2.85t2HMethylene CH₂ (Ar-CH₂-CH₂)
~1.80br s1HAmine N-H
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~148.5Ar-C (C-NO₂)
~142.0Ar-C (ipso-C of nitrobenzyl)
~139.5Ar-C (ipso-C of phenethyl)
~135.0Ar-C (nitrobenzyl)
~129.5Ar-C (nitrobenzyl)
~128.8Ar-C (phenethyl)
~128.5Ar-C (phenethyl)
~126.5Ar-C (phenethyl)
~122.5Ar-C (nitrobenzyl)
~122.0Ar-C (nitrobenzyl)
~53.5Benzyl CH₂ (N-CH₂-Ar)
~50.5Methylene CH₂ (N-CH₂-CH₂)
~36.0Methylene CH₂ (Ar-CH₂-CH₂)
Table 3: Expected FTIR Spectral Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3300 - 3400Weak-MedN-H Stretch (secondary amine)
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (CH₂)
1525 - 1535StrongAsymmetric NO₂ Stretch
1345 - 1355StrongSymmetric NO₂ Stretch
1600, 1495, 1450Med-WeakAromatic C=C Bending
~730StrongC-H Out-of-plane bend (meta-substituted)
Table 4: Expected Mass Spectrometry (EI-MS) Data
m/z ValueRelative IntensityProposed Fragment Ion
256Low[M]⁺ (Molecular Ion)
165High[M - C₇H₇]⁺ (Loss of benzyl radical)
151Medium[C₈H₉N₂O₂]⁺ (Nitrobenzyl fragment)
136High[C₈H₈NO₂]⁺ (3-Nitrobenzyl cation)
120Medium[C₈H₁₀N]⁺ (Phenylethylamine fragment)
105High[C₈H₉]⁺ (Phenylethyl cation)
91High[C₇H₇]⁺ (Tropylium ion)

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the analytical characterization process for the target compound.

Synthesis_Workflow reactant reactant intermediate intermediate product product reagent reagent A 3-Nitrobenzaldehyde C Schiff Base (Imine) Intermediate A->C + Solvent (Condensation) B 2-Phenylethanamine B->C + Solvent (Condensation) D N-(3-Nitrobenzyl)- 2-phenylethanamine C->D + Reducing Agent R NaBH₄ R->C

Caption: Synthetic workflow via reductive amination.

Analytical_Characterization compound compound technique technique substance This compound C₁₅H₁₆N₂O₂ NMR NMR Spectroscopy ¹H NMR ¹³C NMR substance->NMR FTIR FTIR Spectroscopy Vibrational Modes substance->FTIR MS Mass Spectrometry Molecular Ion Fragmentation substance->MS

References

Potential Biological Targets of N-(3-Nitrobenzyl)-2-phenylethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Nitrobenzyl)-2-phenylethanamine is a synthetic molecule featuring a phenethylamine core, a structure renowned for its diverse pharmacological activities. While direct experimental data on this specific compound is limited, its structural motifs—the phenethylamine backbone, the N-benzyl substitution, and the nitro group—suggest several plausible biological targets. This technical guide consolidates evidence from structurally related compounds to propose and explore the potential inhibitory activities of this compound against key enzymes in neurotransmission and epigenetic regulation: Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), and Histone Deacetylase (HDAC). This document provides a comprehensive overview of the rationale for each potential target, summarizes relevant quantitative data from analogous compounds, details pertinent experimental protocols, and visualizes the associated biological pathways and experimental workflows.

Introduction

The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of synthetic psychoactive substances and therapeutic agents. The addition of an N-benzyl group and a nitro moiety to this core structure in this compound introduces chemical properties that can significantly influence its interaction with biological macromolecules. The electron-withdrawing nature of the nitro group, for instance, can modulate the electronic properties of the benzyl ring, potentially affecting binding affinities and mechanisms of action at various enzymatic sites. This guide aims to provide a data-driven exploration of the most probable biological targets for this compound, leveraging structure-activity relationships (SAR) established for related molecules.

Potential Biological Targets

Monoamine Oxidase (MAO)

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[1] The phenethylamine structure is a well-established pharmacophore for MAO inhibitors.[2][3] Amphetamine and its derivatives, which are structurally similar to this compound, are known to be potent and selective MAO inhibitors.[1] Given this strong precedent, MAO-A and MAO-B represent primary potential targets. Inhibition of MAO leads to an increase in the synaptic concentration of neurotransmitters like serotonin, dopamine, and norepinephrine, a mechanism central to the action of many antidepressant and neuroprotective drugs.[4]

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine. A recent study reported the synthesis and evaluation of a series of N-benzyl-2-phenylethanamine derivatives as cholinesterase inhibitors.[5] This finding strongly suggests that the N-benzyl-2-phenylethanamine scaffold, which is the core of the topic compound, can effectively bind to and inhibit AChE. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6]

Histone Deacetylase (HDAC)

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. A study on N-benzyl piperidine derivatives demonstrated their potential as dual inhibitors of both HDAC and AChE.[6] While the core structure is different, the presence of the N-benzyl moiety in a compound designed to target HDAC suggests that this compound may also possess HDAC inhibitory activity.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential potency of this compound, the following tables summarize the inhibitory activities of structurally analogous compounds against the proposed targets.

Table 1: Monoamine Oxidase (MAO) Inhibition by Phenethylamine Derivatives

CompoundTargetIC50 (µM)Ki (µM)Reference
AmphetamineMAO-A-5.3[2]
MethamphetamineMAO-A-17.2[2]
PhenelzineMAO-A/B--[2]
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide (2d)MAO-A1.38-[7]
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide (2j)MAO-A2.48-[7]

Table 2: Acetylcholinesterase (AChE) Inhibition by N-Benzyl-2-phenylethanamine and N-Benzyl Piperidine Derivatives

CompoundTargetIC50 (µM)Reference
Brominated N-benzyl-2-phenylethanamine derivativeAChE"Lowest IC50 values" (specific values not provided in abstract)[5]
N-benzyl piperidine derivative (d5)AChE6.89[6]
N-benzyl piperidine derivative (d10)AChE3.22[6]
2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione (12)eeAChE3.33[8]

Table 3: Histone Deacetylase (HDAC) Inhibition by N-Benzyl Piperidine Derivatives

CompoundTargetIC50 (µM)Reference
N-benzyl piperidine derivative (d5)HDAC0.17[6]
N-benzyl piperidine derivative (d10)HDAC0.45[6]

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of this compound against the proposed targets are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on the continuous spectrophotometric measurement of the production of hydrogen peroxide from the MAO-catalyzed oxidation of a substrate.

  • Reagents:

    • Human recombinant MAO-A and MAO-B enzymes

    • Substrate: p-Tyramine hydrochloride

    • Horseradish peroxidase (HRP)

    • Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)

    • Sodium phosphate buffer (pH 7.4)

    • This compound (test compound)

    • Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls

  • Procedure:

    • Prepare a reaction mixture containing sodium phosphate buffer, HRP, and Amplex® Red reagent.

    • Add the test compound at various concentrations to the wells of a 96-well microplate.

    • Add the MAO-A or MAO-B enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (p-tyramine).

    • Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence plate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of AChE by quantifying the formation of thiocholine when acetylcholine is hydrolyzed.

  • Reagents:

    • Acetylcholinesterase (from electric eel or human recombinant)

    • Acetylthiocholine iodide (ATCI) as substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • This compound (test compound)

    • Donepezil or tacrine as a positive control

  • Procedure:

    • Add phosphate buffer, test compound at various concentrations, and AChE enzyme to the wells of a 96-well microplate.

    • Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

    • Add DTNB to all wells.

    • Initiate the reaction by adding the substrate (ATCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The color change is due to the reaction of the product, thiocholine, with DTNB.

    • Calculate the reaction rates and the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Histone Deacetylase (HDAC) Inhibition Assay

This is a fluorometric assay that measures the activity of HDAC enzymes.

  • Reagents:

    • Human recombinant HDAC enzyme (specific isoform or pan-HDAC)

    • Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1)

    • Developer solution containing a protease to cleave the deacetylated substrate

    • Assay buffer

    • This compound (test compound)

    • Trichostatin A (TSA) or Vorinostat as a positive control

  • Procedure:

    • Add assay buffer, the test compound at various concentrations, and the HDAC enzyme to the wells of a black 96-well microplate.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction and initiate the development step by adding the developer solution.

    • Incubate for a further period (e.g., 15 minutes) at room temperature to allow for the generation of the fluorescent signal.

    • Measure the fluorescence (e.g., excitation ~360 nm, emission ~460 nm) using a fluorescence plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for target validation.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Dopamine, Serotonin, etc.) VMAT2 VMAT2 MA_vesicle Vesicular Monoamines VMAT2->MA_vesicle MA_synapse Synaptic Monoamines MA_vesicle->MA_synapse Release MA_cytosol Cytosolic Monoamines MA_cytosol->VMAT2 MAO Monoamine Oxidase (MAO) MA_cytosol->MAO Metabolites Inactive Metabolites MAO->Metabolites Test_Compound N-(3-Nitrobenzyl)- 2-phenylethanamine Test_Compound->MAO Inhibition Receptor Postsynaptic Receptors MA_synapse->Receptor Signal Signal Transduction Receptor->Signal AChE_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Vesicular Acetylcholine (ACh) ACh_synapse Synaptic ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Receptor Postsynaptic ACh Receptors ACh_synapse->Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Test_Compound N-(3-Nitrobenzyl)- 2-phenylethanamine Test_Compound->AChE Inhibition Signal Signal Transduction Receptor->Signal Experimental_Workflow cluster_workflow Target Validation Workflow start Hypothesize Potential Targets (MAO, AChE, HDAC) in_vitro In Vitro Enzymatic Assays (IC50 Determination) start->in_vitro selectivity Selectivity Profiling (e.g., MAO-A vs MAO-B) in_vitro->selectivity cell_based Cell-Based Assays (Neurotransmitter uptake, etc.) selectivity->cell_based in_vivo In Vivo Animal Models (Behavioral studies, etc.) cell_based->in_vivo conclusion Target(s) Confirmed in_vivo->conclusion

References

In Silico Analysis of N-(3-Nitrobenzyl)-2-phenylethanamine: A Technical Guide to Computational Drug Discovery Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study of the novel compound N-(3-Nitrobenzyl)-2-phenylethanamine. In the absence of published experimental data for this specific molecule, this document serves as a detailed procedural example of how computational methods can be leveraged to predict its potential therapeutic value. We will explore its physicochemical properties, potential biological targets, binding interactions, and drug-likeness through established computational techniques including molecular docking and ADMET prediction. This guide is intended to provide researchers and drug development professionals with a practical framework for the initial stages of in silico drug discovery.

Introduction

This compound is a derivative of phenylethylamine, a class of compounds known for a wide range of biological activities.[1] The inclusion of a nitro group suggests the potential for unique pharmacological effects, as nitro-containing compounds have been investigated for antimicrobial, anticancer, and other therapeutic properties.[2][3] In silico modeling offers a rapid and cost-effective approach to preliminarily assess the therapeutic potential of novel molecules like this compound before undertaking expensive and time-consuming laboratory experiments. This guide outlines a hypothetical in silico workflow to predict the compound's properties and potential biological interactions.

Physicochemical Properties

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These properties are crucial for predicting its pharmacokinetic behavior. The computed properties of this compound are summarized in Table 1.

PropertyValueSource
Molecular FormulaC15H16N2O2PubChem[4]
Molecular Weight256.30 g/mol PubChem[4]
IUPAC NameN-[(3-nitrophenyl)methyl]-2-phenylethanaminePubChem[4]
InChIKeyLLMBTUCGGDSIQU-UHFFFAOYSA-NPubChem[4]
Canonical SMILESC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)--INVALID-LINK--[O-]PubChem[4]
XLogP33.4PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count3PubChem[4]
Rotatable Bond Count5PubChem[4]

Hypothetical Biological Target Selection

Based on the known activities of similar compounds, a plausible biological target for this compound could be an enzyme crucial for microbial survival or a protein implicated in cancer progression. For the purpose of this guide, we will hypothesize that this compound may exhibit antibacterial activity by targeting the enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) from Mycobacterium tuberculosis. This enzyme is a validated target for other nitro-containing antimicrobial compounds.[5][6]

In Silico Modeling Workflow

The following workflow outlines the key steps in a computational study to evaluate the interaction of this compound with a selected biological target.

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Computational Analysis ligand_prep 3D Structure Generation of This compound energy_min Energy Minimization ligand_prep->energy_min docking Molecular Docking energy_min->docking pdb Retrieve DprE1 Structure (e.g., PDB ID: 4P8N) protein_prep Prepare Protein: - Remove water - Add hydrogens - Assign charges pdb->protein_prep protein_prep->docking admet ADMET Prediction docking->admet

Figure 1: In Silico Modeling Workflow.

Detailed Experimental Protocols

Ligand Preparation
  • 3D Structure Generation : The 2D structure of this compound, obtained from its SMILES string, is converted into a 3D structure using a molecular modeling software such as ChemDraw or Avogadro.

  • Energy Minimization : The 3D structure is then subjected to energy minimization using a force field like MMFF94 to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand structure is realistic for docking simulations.

Protein Preparation
  • Protein Structure Retrieval : The 3D crystallographic structure of the target protein, in this case, M. tuberculosis DprE1, is downloaded from the Protein Data Bank (PDB).

  • Protein Refinement : The raw PDB file is processed to prepare it for docking. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges using tools like AutoDock Tools or the Protein Preparation Wizard in Schrödinger Maestro.

Molecular Docking
  • Grid Generation : A docking grid is defined around the active site of the DprE1 enzyme. The grid box should be large enough to encompass the binding pocket and allow for rotational and translational movement of the ligand.

  • Docking Simulation : Molecular docking is performed using software such as AutoDock Vina or Glide. The energy-minimized ligand is placed in the defined grid box, and a search algorithm explores various conformations and orientations of the ligand within the active site to find the most favorable binding pose.

  • Analysis of Results : The docking results are analyzed to determine the binding affinity (usually expressed as a docking score in kcal/mol) and to visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.

ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound are predicted using computational models. This can be done using online servers like SwissADME or integrated software packages. These predictions help in assessing the drug-likeness of the compound.

Hypothetical Results and Data Presentation

The following tables present hypothetical data that could be generated from the in silico study described above.

Table 2: Hypothetical Molecular Docking Results of this compound with DprE1

ParameterValue
Binding Affinity (kcal/mol)-8.2
Interacting ResiduesCys387, Gly133, Asn385
Hydrogen Bonds1 (with the nitro group)
Hydrophobic InteractionsPhenyl and benzyl rings with hydrophobic pocket

Table 3: Hypothetical ADMET Prediction for this compound

PropertyPredictionInterpretation
Absorption
GI AbsorptionHighGood oral bioavailability expected
BBB PermeantYesPotential for CNS activity
Distribution
LogP (o/w)3.1Good lipophilicity
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
Excretion
Renal OCT2 SubstrateNo
Toxicity
AMES ToxicityPossiblePotential mutagenicity due to the nitro group
hERG I InhibitorNoLow risk of cardiotoxicity

Signaling Pathway and Logical Relationships

The following diagrams illustrate the hypothetical involvement of the target protein in a biological pathway and the logical flow of the computational analysis.

G cluster_0 Mycobacterium tuberculosis Cell Wall Synthesis DprE1 DprE1 Enzyme Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan CellWall Cell Wall Integrity Arabinogalactan->CellWall Inhibition This compound Inhibition Inhibition->DprE1 G start Start: Define Research Question ligand_select Select Ligand: This compound start->ligand_select target_select Select Target: DprE1 start->target_select docking Perform Molecular Docking ligand_select->docking target_select->docking analysis Analyze Binding Interactions docking->analysis admet Predict ADMET Properties analysis->admet conclusion Draw Conclusions: Potential as a Drug Candidate admet->conclusion

References

An In-depth Technical Guide to the Solubility Profile of N-(3-Nitrobenzyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted and extrapolated solubility profile of N-(3-Nitrobenzyl)-2-phenylethanamine. Due to the limited availability of direct experimental data for this specific compound, this document leverages physicochemical predictions and solubility data from structurally analogous molecules to construct a robust theoretical framework. This guide is intended to inform researchers on the anticipated solubility of this compound in various solvent systems and to provide detailed experimental protocols for its empirical determination. The information contained herein is crucial for applications in drug discovery, formulation development, and chemical synthesis.

Introduction

This compound is a secondary amine containing both a phenyl and a nitrophenyl moiety. Its chemical structure suggests a complex solubility behavior, influenced by its relatively high molecular weight, the presence of a polar nitro group, and a basic secondary amine. Understanding the solubility of this compound is a critical first step in a variety of research and development applications, including the design of drug delivery systems, the optimization of reaction conditions, and the development of analytical methods. This guide provides a detailed examination of its predicted physicochemical properties and outlines methodologies for its experimental solubility determination.

Physicochemical Properties

The solubility of a compound is governed by its intrinsic physicochemical properties. The key predicted parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O₂PubChem
Molecular Weight 256.30 g/mol PubChem[1]
Predicted XLogP3 3.4PubChem[1]
Predicted pKa (amine) ~9.36 ± 0.19Estimated from N-benzyl-2-phenylethanamine

The predicted octanol-water partition coefficient (XLogP3) of 3.4 indicates that this compound is a lipophilic molecule, suggesting a preference for nonpolar environments over aqueous media. The estimated pKa of the secondary amine is approximately 9.36, indicating that it will be protonated and more water-soluble at acidic pH.

Predicted Solubility Profile

In the absence of direct experimental data, the solubility of this compound can be inferred from its predicted physicochemical properties and by comparison with structurally related compounds.

Aqueous Solubility

Based on its high XLogP3 value, this compound is predicted to have low intrinsic aqueous solubility . The large hydrophobic surface area of the two phenyl rings is the primary contributor to its poor water solubility.

However, as a basic compound, its aqueous solubility is expected to be highly pH-dependent. At pH values significantly below its pKa of ~9.36, the secondary amine will be protonated, forming a more water-soluble salt. The relationship between pH, pKa, and solubility can be visualized in the following diagram:

G pH-Dependent Solubility of an Amine cluster_pH pH Scale cluster_solubility Solubility State Low_pH Low pH (pH < pKa) High_Solubility Higher Aqueous Solubility (Protonated Form) Low_pH->High_Solubility Protonation High_pH High pH (pH > pKa) Low_Solubility Low Aqueous Solubility (Free Base) High_pH->Low_Solubility Deprotonation

Caption: pH-dependent equilibrium and its effect on solubility.

Solubility in Organic Solvents

Given its lipophilic nature (XLogP3 = 3.4), this compound is expected to be soluble in a range of common organic solvents . The presence of the polar nitro group may enhance its solubility in moderately polar solvents.

Comparative Solubility Data of Structurally Similar Compounds

To provide a semi-quantitative context for the predicted solubility, the experimental solubility of several structurally related compounds is presented below.

CompoundSolventSolubility
2-Phenylethanamine Water12 mg/mL
DMSO100 mg/mL
Ethanol100 mg/mL
2-Phenylethanamine HCl DMF30 mg/mL
DMSO30 mg/mL
Ethanol25 mg/mL
PBS (pH 7.2)10 mg/mL
N-Benzyl-2-phenylethanamine WaterPractically Insoluble (0.00 M)
4-Nitrobenzylamine HCl Methanol:Glacial Acetic Acid (1:1)25 mg/mL
WaterSoluble
  • 2-Phenylethanamine , the parent amine, is moderately soluble in water and highly soluble in organic solvents.

  • The hydrochloride salt of 2-phenylethanamine shows good solubility in polar solvents.

  • N-Benzyl-2-phenylethanamine , which lacks the polar nitro group, is practically insoluble in water, highlighting the impact of the increased hydrophobic surface area from the benzyl group.

  • 4-Nitrobenzylamine hydrochloride is soluble in water and a polar organic/acid mixture, indicating that the nitro group can contribute to solubility in polar systems, especially when the amine is protonated.

Based on this comparative data, it is reasonable to predict that this compound will have very low solubility in neutral water, likely less than that of 2-phenylethanamine, and potentially similar to the "practically insoluble" nature of N-benzyl-2-phenylethanamine. However, its solubility is expected to be significant in polar organic solvents like DMSO and DMF, and in acidic aqueous solutions.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires empirical testing. The following are detailed protocols for commonly used methods.

Shake-Flask Method for Thermodynamic Solubility

This is the gold standard method for determining thermodynamic solubility.

G Shake-Flask Solubility Determination Workflow Start Add excess solid compound to solvent Equilibrate Agitate at constant temperature (e.g., 24-72 hours) Start->Equilibrate Separate Separate solid and liquid phases (Centrifugation or Filtration) Equilibrate->Separate Analyze Quantify compound concentration in the supernatant (e.g., HPLC, UV-Vis) Separate->Analyze Result Determine Thermodynamic Solubility Analyze->Result

Caption: Workflow for the shake-flask solubility method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve.

Potentiometric Titration for pKa and pH-Dependent Solubility

This method is particularly useful for ionizable compounds like this compound.

G Potentiometric Titration for pKa and Solubility Start Dissolve compound in a co-solvent/water mixture Titrate Titrate with a standardized acid or base Start->Titrate Monitor Record pH as a function of titrant volume Titrate->Monitor Analyze Analyze the titration curve to determine pKa and solubility limit Monitor->Analyze Result pKa and Intrinsic Solubility (S₀) Analyze->Result

References

The Cutting Edge of Consciousness: A Technical Guide to the Discovery and Synthesis of Novel Phenylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylethylamine scaffold is a cornerstone in medicinal chemistry and neuropharmacology, forming the backbone of a vast array of psychoactive compounds, including stimulants, empathogens, and psychedelics. These molecules exert their effects by interacting with a variety of neuronal targets, most notably monoamine transporters and G-protein coupled receptors. This technical guide provides an in-depth exploration of the discovery and synthesis of novel phenylethylamine derivatives, with a focus on their interactions with the serotonin 2A (5-HT2A) receptor and the dopamine transporter (DAT). Detailed experimental protocols and a summary of quantitative pharmacological data are presented to aid researchers in this dynamic field.

Data Presentation: Quantitative Pharmacology of Novel Phenylethylamine Derivatives

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various phenylethylamine derivatives at the human 5-HT2A receptor and the dopamine transporter. This data is crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki) of Substituted Phenylethylamines at the Human 5-HT2A Receptor

CompoundSubstituentsKi (nM)Reference
2C-B2,5-dimethoxy-4-bromo0.88[1]
2C-P2,5-dimethoxy-4-propyl1[2]
2C-C2,5-dimethoxy-4-chloro4[2]
2C-N2,5-dimethoxy-4-nitro2[2]
DOB2,5-dimethoxy-4-bromo-amphetamine2.16[1]
25D-NBOMe2,5-dimethoxy-4-methyl-N-(2-methoxybenzyl)0.046[3]
25E-NBOMe2,5-dimethoxy-4-ethyl-N-(2-methoxybenzyl)0.035[3]
25C-NBOMe2,5-dimethoxy-4-chloro-N-(2-methoxybenzyl)0.043[3]
25I-NBOH2,5-dimethoxy-4-iodo-N-(2-hydroxybenzyl)0.31[3]
Ketanserin-22.21[4]

Table 2: Inhibitory Activity (IC50) of β-Phenylethylamine Derivatives at the Dopamine Transporter (DAT)

CompoundStructureIC50 (nM)Reference
β-PEAPhenylethylamine>10,000[5]
Compound 9(S)-N-(3,4-dichlorobenzyl)-1-phenylpropan-2-amine360.5[6]
Compound 10N-(3,4-dichlorobenzyl)ethan-1-amine947.9[6]
Compound 26(R,S)-methyl 2-phenyl-2-(piperidin-2-yl)acetate421.0[6]
Compound 28(R,S)-isopropyl 2-phenyl-2-(piperidin-2-yl)acetate>10,000[5]
GBR 129091-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine13.5[5]
Dopamine-4300[7]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section provides protocols for key experiments in the synthesis and evaluation of novel phenylethylamine derivatives.

Synthesis of 2,5-Dimethoxyphenethylamine (2C-H) Derivatives

This protocol outlines a general synthesis for 2,5-dimethoxyphenethylamine derivatives, which are a common starting point for many novel compounds.[8][9]

  • Preparation of 2,5-Dimethoxynitrostyrene: 2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a catalyst such as ammonium acetate in glacial acetic acid. The mixture is refluxed to yield the corresponding β-nitrostyrene derivative.[9]

  • Reduction to the Phenethylamine: The substituted nitrostyrene is then reduced to the primary amine. A common method for this is reduction with lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

  • Purification: The resulting phenylethylamine derivative is purified by standard laboratory techniques, such as extraction and distillation under reduced pressure or crystallization of a salt form (e.g., hydrochloride).[8]

Radioligand Binding Assay for the 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity of novel compounds for the 5-HT2A receptor.[10][11][12]

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).[13] The cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added:

    • Receptor membrane preparation.

    • A fixed concentration of a radioligand with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin or [125I]DOI).[3][14]

    • Varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[11]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following administration of a novel phenylethylamine derivative.[15][16][17]

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the nucleus accumbens or striatum, of an anesthetized rat.[16]

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[17]

  • Sample Collection: The dialysate, which contains extracellular fluid that has diffused across the semipermeable membrane of the probe, is collected at regular intervals.[17]

  • Drug Administration: The novel phenylethylamine derivative is administered to the animal (e.g., via intraperitoneal injection).

  • Analysis of Dopamine Levels: The collected dialysate samples are analyzed to quantify the concentration of dopamine. This is typically done using high-performance liquid chromatography (HPLC) with electrochemical detection.[18][19]

  • Data Interpretation: Changes in the extracellular dopamine concentration over time following drug administration are plotted and analyzed to determine the effect of the compound on dopamine release and reuptake.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of novel phenylethylamine derivatives.

G cluster_presynaptic Presynaptic Terminal PEA Phenylethylamine Derivative TAAR1 TAAR1 PEA->TAAR1 Activates Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates Dopamine_in Dopamine (Intracellular) DAT->Dopamine_in Reuptake Inhibition (Phosphorylation-mediated) Dopamine_out Dopamine (Extracellular) Dopamine_out->DAT Reuptake

Caption: TAAR1 Signaling Pathway in a Presynaptic Dopamine Neuron.

G cluster_postsynaptic Postsynaptic Neuron (Striatum) cluster_presynaptic Presynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx Opens Channel Depolarization Depolarization Na_Ca_influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream PEA β-Phenylethylamine Glutamate_Release Glutamate Release PEA->Glutamate_Release Stimulates Glutamate_Release->Glutamate

Caption: AMPA Receptor Signaling in the Striatum.[20][21][22]

G start Start synthesis Synthesize Novel Phenylethylamine Derivative start->synthesis purification Purify Compound synthesis->purification in_vitro In Vitro Screening (e.g., Receptor Binding Assay) purification->in_vitro sar Analyze Structure- Activity Relationship (SAR) in_vitro->sar sar->synthesis Iterate Design in_vivo In Vivo Testing (e.g., Microdialysis) sar->in_vivo Promising Candidate lead_optimization Lead Optimization in_vivo->lead_optimization end End lead_optimization->end

Caption: Drug Discovery Workflow for Novel Phenylethylamines.

References

Methodological & Application

Application Notes and Protocols for N-(3-Nitrobenzyl)-2-phenylethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-(3-Nitrobenzyl)-2-phenylethanamine, a versatile secondary amine in organic synthesis. This document details its preparation and key applications in N-acylation and the Pictet-Spengler reaction for the synthesis of complex heterocyclic structures relevant to drug discovery.

Introduction

This compound is a valuable building block in organic synthesis. The presence of a secondary amine allows for a variety of functionalization reactions, while the phenylethylamine moiety serves as a precursor for isoquinoline scaffolds. The nitrobenzyl group can influence the reactivity of the amine and can be a site for further chemical modification, such as reduction to an amine, which can then be used to introduce further complexity. This combination of functionalities makes it a useful intermediate in the synthesis of pharmacologically active compounds.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Imine_Formation Imine Formation 3-Nitrobenzaldehyde->Imine_Formation 2-Phenylethanamine 2-Phenylethanamine 2-Phenylethanamine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Iminium Ion Intermediate Target_Molecule This compound Reduction->Target_Molecule

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

Materials:

  • 3-Nitrobenzaldehyde

  • 2-Phenylethanamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) and 2-phenylethanamine (1.05 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield this compound.

Reactant 1Reactant 2Reducing AgentSolventTime (h)Yield (%)
3-Nitrobenzaldehyde2-PhenylethanamineNaBH₄Methanol14-1885-95

Applications in Organic Synthesis

N-Acylation

This compound can be readily acylated to form the corresponding amides. This reaction is useful for the introduction of various functional groups and for the protection of the secondary amine.

Experimental Protocol: N-Acetylation

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.

AmineAcylating AgentBaseSolventTime (h)Yield (%)
This compoundAcetic anhydrideEt₃NDCM2-4>95
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. This compound can undergo this reaction with an aldehyde, typically formaldehyde, in the presence of an acid catalyst. The electron-withdrawing nature of the nitro group on the benzyl moiety may necessitate stronger acidic conditions compared to electron-rich analogues.

G Amine This compound Iminium Iminium Ion Formation (Acid Catalyst) Amine->Iminium Aldehyde Formaldehyde Aldehyde->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Pictet-Spengler Reaction

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add formaldehyde solution (1.5 eq) to the mixture.

  • Cool the reaction to 0 °C and slowly add trifluoroacetic acid (2.0 eq).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline.

AmineAldehydeAcid CatalystSolventTime (h)Yield (%)
This compoundFormaldehydeTFADCM24-4860-75

Conclusion

This compound is a synthetically useful intermediate. The protocols outlined above for its synthesis, N-acylation, and application in the Pictet-Spengler reaction demonstrate its utility in accessing a range of important molecular scaffolds for pharmaceutical and materials science research. The provided methodologies are based on established chemical transformations and can be adapted and optimized for specific research needs.

Application Notes and Protocols: N-(3-Nitrobenzyl)-2-phenylethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of N-(3-Nitrobenzyl)-2-phenylethanamine in medicinal chemistry, based on the known activities of its core structural motifs: the phenylethylamine backbone and the nitrobenzyl group. While specific biological data for this exact molecule is not extensively available in public literature, its structural components suggest potential as a modulator of key biological targets in the central nervous system (CNS) and as a versatile intermediate for the synthesis of more complex bioactive molecules.

Potential Therapeutic Applications

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly for neurological and psychiatric disorders. The core phenylethylamine structure is a well-established pharmacophore that interacts with a variety of CNS targets.

Monoamine Oxidase (MAO) Inhibition

The phenylethylamine skeleton is a common feature in many monoamine oxidase (MAO) inhibitors. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.

Hypothesized Signaling Pathway for MAO Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicles Neurotransmitter->Vesicle Storage MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Synaptic_Neurotransmitter Neurotransmitters in Synapse Vesicle->Synaptic_Neurotransmitter Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Synaptic_Neurotransmitter->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor N-(3-Nitrobenzyl)- 2-phenylethanamine (Hypothesized Inhibitor) Inhibitor->MAO Inhibition

Caption: Hypothesized mechanism of MAO inhibition.

Cholinesterase Inhibition

Derivatives of N-benzyl-2-phenylethanamine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes is a key therapeutic strategy for Alzheimer's disease.

Hypothesized Signaling Pathway for Cholinesterase Inhibition

Cholinesterase_Inhibition cluster_cholinergic Cholinergic Synapse cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline Choline Acetate Acetate AChE->Choline AChE->Acetate Signal Signal Transduction AChR->Signal Inhibitor N-(3-Nitrobenzyl)- 2-phenylethanamine (Hypothesized Inhibitor) Inhibitor->AChE Inhibition

Caption: Hypothesized mechanism of cholinesterase inhibition.

Application as a Synthetic Intermediate

The presence of a nitro group on the benzyl ring provides a versatile chemical handle for further synthetic modifications. The nitro group can be readily reduced to an amine, which can then be used to construct a variety of heterocyclic systems or to introduce other functional groups.

Synthetic Workflow

Synthetic_Workflow Start N-(3-Nitrobenzyl)- 2-phenylethanamine Reduction Nitro Group Reduction (e.g., H2, Pd/C) Start->Reduction Amine N-(3-Aminobenzyl)- 2-phenylethanamine Reduction->Amine Cyclization Cyclization Reactions Amine->Cyclization Functionalization Further Functionalization Amine->Functionalization Heterocycles Bioactive Heterocycles (e.g., Benzimidazoles, Quinolines) Cyclization->Heterocycles Derivatives Novel Bioactive Derivatives Functionalization->Derivatives

Caption: Synthetic utility of the target compound.

Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of this compound. These protocols are based on standard methods used for evaluating compounds with similar structural features.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Sodium phosphate buffer (pH 7.4)

  • This compound (test compound)

  • Clorgyline (MAO-A inhibitor control)

  • Selegiline (MAO-B inhibitor control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.

  • Add 2 µL of the test compound solution at various concentrations to the respective wells. Add 2 µL of DMSO to the control wells.

  • Add 20 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Prepare a detection solution containing Amplex® Red reagent and HRP in sodium phosphate buffer.

  • Add 20 µL of the MAO substrate to each well to initiate the reaction.

  • Immediately add 20 µL of the detection solution to each well.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (µM) [Hypothetical]
This compoundMAO-A5.2
This compoundMAO-B12.8
ClorgylineMAO-A0.01
SelegilineMAO-B0.05
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil (AChE inhibitor control)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the test compound solution at various concentrations to the respective wells. Add 20 µL of DMSO to the control wells.

  • Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 10 µL of DTNB solution to each well.

  • Add 10 µL of ATCI solution to each well to start the reaction.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and the IC50 value.

Data Presentation:

CompoundTargetIC50 (µM) [Hypothetical]
This compoundAChE8.5
DonepezilAChE0.02
Protocol for Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This protocol describes a general method to assess the binding affinity of this compound to a specific GPCR target (e.g., dopamine or serotonin receptors).

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-Spiperone for D2 receptors)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • This compound (test compound)

  • Non-labeled specific ligand for non-specific binding determination (e.g., Haloperidol)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In test tubes, add binding buffer, the test compound at various concentrations, a fixed concentration of the radioligand, and the cell membrane preparation.

  • For non-specific binding, add a high concentration of the non-labeled specific ligand instead of the test compound.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding for each concentration of the test compound and determine the Ki value.

Data Presentation:

CompoundTarget ReceptorKi (nM) [Hypothetical]
This compoundDopamine D2150
This compoundSerotonin 5-HT2A250
HaloperidolDopamine D22
KetanserinSerotonin 5-HT2A1.5

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. These protocols provide a starting point for investigation and may require optimization for specific experimental conditions.

Application Note: N-(3-Nitrobenzyl)-2-phenylethanamine as a Potential Inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a hypothetical framework for the investigation of N-(3-Nitrobenzyl)-2-phenylethanamine as a potential inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme implicated in testosterone biosynthesis and a potential therapeutic target for prostate cancer.[1][2] While direct experimental evidence for the inhibitory activity of this compound against 17β-HSD3 is not currently available in published literature, its structural similarity to known substituted aryl benzylamine inhibitors suggests its potential as a candidate for further investigation.[1][2] This application note outlines a plausible synthesis method, a detailed protocol for an enzyme inhibition assay, and a hypothetical signaling pathway that may be modulated by this compound.

Introduction

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) is a key enzyme in the biosynthesis of androgens, catalyzing the conversion of androstenedione to testosterone.[1] Elevated levels of testosterone are associated with the progression of prostate cancer, making 17β-HSD3 an attractive target for the development of novel therapeutics.[1][2] Several non-steroidal inhibitors of 17β-HSD3 have been identified, including compounds with a benzylamine scaffold.[1][2] this compound shares structural features with these inhibitors, suggesting it may also exhibit inhibitory activity against 17β-HSD3. This document provides a set of hypothetical protocols to guide the initial investigation of this compound's potential as a 17β-HSD3 inhibitor.

Synthesis of this compound

A plausible synthetic route for this compound involves the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine.

Reaction Scheme:

Materials:

  • 3-Nitrobenzaldehyde

  • 2-Phenylethanamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Protocol:

  • To a solution of 3-nitrobenzaldehyde (1.0 eq) in dichloroethane, add 2-phenylethanamine (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Hypothetical Enzyme Inhibition Data

The following table summarizes hypothetical inhibitory activity data for this compound against human 17β-HSD3.

CompoundTarget EnzymeAssay TypeIC50 (nM) [Hypothetical]
This compound17β-HSD3Fluorescence150
Positive Control (Known Inhibitor)17β-HSD3Fluorescence50

Experimental Protocols

17β-HSD3 Inhibition Assay (Fluorescence-Based)

This protocol describes a hypothetical in vitro assay to determine the inhibitory potential of this compound against human 17β-HSD3.

Materials:

  • Recombinant human 17β-HSD3

  • Androstenedione (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound (test compound)

  • Known 17β-HSD3 inhibitor (positive control)

  • DMSO (vehicle)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the test compound in the assay buffer. Also, prepare dilutions of the positive control.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Recombinant 17β-HSD3 enzyme

    • Test compound or control (DMSO for vehicle control)

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding a mixture of androstenedione and NADPH to each well.

  • Immediately measure the fluorescence (Excitation/Emission wavelengths will depend on the specific fluorescent properties of NADPH consumption or a coupled reporter system).

  • Monitor the change in fluorescence over time (kinetic read) or at a fixed endpoint.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagrams

Hypothetical Signaling Pathway

The following diagram illustrates a simplified hypothetical signaling pathway that could be impacted by the inhibition of 17β-HSD3 by this compound, leading to a reduction in androgen receptor activation.

Signaling_Pathway Androstenedione Androstenedione HSD3 17β-HSD3 Androstenedione->HSD3 Testosterone Testosterone HSD3->Testosterone AR Androgen Receptor (AR) Testosterone->AR binds ARE Androgen Response Element (ARE) AR->ARE translocates to nucleus Gene_Expression Target Gene Expression ARE->Gene_Expression regulates Inhibitor N-(3-Nitrobenzyl)- 2-phenylethanamine Inhibitor->HSD3 inhibits

Caption: Hypothetical inhibition of the androgen synthesis pathway.

Experimental Workflow

The diagram below outlines the general workflow for evaluating this compound as a potential enzyme inhibitor.

Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis purification Purification and Characterization synthesis->purification inhibition_assay In Vitro 17β-HSD3 Enzyme Inhibition Assay purification->inhibition_assay ic50 IC50 Determination inhibition_assay->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis end End data_analysis->end

Caption: Workflow for inhibitor synthesis and evaluation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(3-Nitrobenzyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(3-Nitrobenzyl)-2-phenylethanamine. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, and precision. This application note provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for routine analysis in research and quality control environments.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices. This application note describes a validated HPLC method developed for the determination of this compound, ensuring high sensitivity and specificity. The methodology is based on established principles of reversed-phase chromatography, which is widely used for the separation of non-volatile and thermally labile compounds.

Experimental

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS reagent, ≥96%)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. The chromatographic separation was achieved on a C18 column.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
10.00
12.00
12.01
15.00
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm membrane filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was determined by analyzing six concentrations of the reference standard. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
112543
563487
10126123
25314587
50629874
1001258965
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method was assessed by performing replicate injections of a standard solution at a single concentration (n=6) for repeatability and on different days for intermediate precision.

Table 3: Precision Data (Repeatability)

InjectionPeak Area
1314587
2315214
3313987
4314875
5315541
6314123
Mean 314721
RSD (%) 0.21
Accuracy

Accuracy was determined by the recovery of a known amount of standard spiked into a placebo matrix. The study was performed at three concentration levels (80%, 100%, and 120% of the target concentration).

Table 4: Accuracy (Spike and Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%2019.899.0
100%2525.3101.2
120%3029.598.3
Mean Recovery (%) 99.5
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the signal-to-noise ratio (S/N) of the chromatogram.

Table 5: LOD and LOQ

ParameterValue (µg/mL)Basis (S/N)
LOD0.13:1
LOQ0.310:1

Workflow and Protocols

The following diagrams illustrate the overall experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation start Start std_prep Standard Preparation (Stock & Working Solutions) start->std_prep sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) injection Inject Standards & Samples hplc_setup->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_integration Peak Integration & Identification chrom_acq->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Generate Report quantification->report end_node End report->end_node

Caption: Experimental workflow from sample preparation to data analysis.

method_validation_logic cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_outcome Outcome method_dev Developed HPLC Method linearity Linearity & Range method_dev->linearity precision Precision (Repeatability & Intermediate) method_dev->precision accuracy Accuracy (Recovery) method_dev->accuracy specificity Specificity method_dev->specificity lod_loq LOD & LOQ method_dev->lod_loq validated_method Validated Analytical Method linearity->validated_method precision->validated_method accuracy->validated_method specificity->validated_method lod_loq->validated_method

Caption: Logical flow of HPLC method validation.

Detailed Protocol

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of ultrapure water and mix well.

    • Mobile Phase B is 100% acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Add methanol to dissolve and dilute to the mark.

    • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (30% Acetonitrile in 0.1% Formic Acid) to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain this compound.

    • Transfer to a volumetric flask of appropriate size.

    • Add a suitable solvent (e.g., methanol) to dissolve the sample, sonicate if necessary.

    • Dilute to volume with the same solvent.

    • Make a further dilution with the initial mobile phase to bring the concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Operation:

    • Set up the HPLC system according to the conditions in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Create a sequence including blank injections (mobile phase), calibration standards, and samples.

    • Inject the solutions and collect the chromatograms.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The method is linear, precise, and accurate over the specified concentration range. The provided protocol offers a clear and detailed guide for researchers and analysts in pharmaceutical and related industries.

Application Note: NMR Characterization of N-(3-Nitrobenzyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of N-(3-Nitrobenzyl)-2-phenylethanamine. Standard ¹H and ¹³C NMR spectroscopy are powerful analytical techniques for the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and drug development. This application note outlines the sample preparation, spectral acquisition parameters, and data interpretation, including predicted chemical shifts and coupling constants.

Introduction

This compound is a secondary amine containing both a phenylethyl and a 3-nitrobenzyl moiety. Its structure presents distinct sets of proton and carbon signals that can be unambiguously assigned using one- and two-dimensional NMR experiments. Accurate NMR characterization is crucial for confirming the identity and purity of the synthesized compound, which is a critical step in any drug discovery and development pipeline. This note provides a comprehensive guide for researchers to perform and interpret NMR experiments for this specific molecule.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.15s1HH-2'
~8.10d1HH-4'
~7.65d1HH-6'
~7.50t1HH-5'
~7.30-7.20m5HPhenyl-H
~3.90s2HAr-CH₂-N
~2.95t2HPh-CH₂-
~2.85t2H-CH₂-N
~1.80 (broad)s1HN-H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (ppm)Assignment
~148.5C-3'
~142.0C-1'
~139.5Phenyl C-1
~135.0C-5'
~129.5C-6'
~128.8Phenyl C-2,6
~128.5Phenyl C-3,5
~126.5Phenyl C-4
~122.5C-4'
~122.0C-2'
~53.5Ar-CH₂-N
~50.5-CH₂-N
~36.0Ph-CH₂-

Experimental Protocols

A standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). Alternatively, the residual solvent signal of CDCl₃ (7.26 ppm for ¹H and 77.16 ppm for ¹³C) can be used as a reference.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Receiver Gain: Adjust automatically.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 200-240 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Proton Decoupling: Broadband decoupling during acquisition.

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent signal.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities (for ¹H), and integration values (for ¹H). 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for the structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase & Baseline Correction ft->phasing referencing Referencing phasing->referencing peak_picking Peak Picking & Integration referencing->peak_picking assignment Structural Assignment peak_picking->assignment report Final Report assignment->report

Caption: Experimental workflow for NMR characterization.

logical_relationship cluster_1h_nmr 1H NMR Data cluster_13c_nmr 13C NMR Data compound This compound chem_shift_h Chemical Shifts (ppm) compound->chem_shift_h integration Integration (Proton Count) compound->integration multiplicity Multiplicity (J-coupling) compound->multiplicity chem_shift_c Chemical Shifts (ppm) compound->chem_shift_c structure Structural Confirmation & Purity Assessment chem_shift_h->structure integration->structure multiplicity->structure chem_shift_c->structure

Caption: Logical relationship for structural elucidation.

Application Notes and Protocols for the Therapeutic Development of N-(3-Nitrobenzyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Currently, there is limited publicly available data specifically detailing the therapeutic applications, mechanism of action, or extensive biological testing of N-(3-Nitrobenzyl)-2-phenylethanamine. The following application notes and protocols are presented as a strategic guide for the initial stages of research and development for this compound, based on methodologies commonly employed for novel chemical entities and related nitrobenzyl or phenylethylamine compounds.

Introduction and Rationale for Investigation

This compound is a small molecule featuring a nitrobenzyl group and a phenylethylamine backbone. The phenylethylamine scaffold is present in many neuroactive compounds, while nitroaromatic compounds are investigated for a range of therapeutic areas, including oncology and infectious diseases. The combination of these moieties suggests that this compound could be a candidate for investigation in various therapeutic contexts. A thorough preclinical development plan is essential to characterize its biological activity, mechanism of action, and therapeutic potential.

Physicochemical Characterization

A foundational step in the development of any new chemical entity is the thorough characterization of its physical and chemical properties.

PropertyValueSource
Molecular Formula C15H16N2O2PubChem[1]
Molecular Weight 256.30 g/mol PubChem[1]
IUPAC Name N-[(3-nitrophenyl)methyl]-2-phenylethanaminePubChem[1]
CAS Number 104720-70-9PubChem[1]
Predicted LogP 3.4PubChem[1]

Proposed Experimental Workflows

The following diagrams outline a logical progression for the initial therapeutic development of this compound, from initial screening to preliminary in vivo assessment.

G A Compound Acquisition & QC B High-Throughput Screening (e.g., Target-based, Phenotypic) A->B Initial Evaluation C Hit Identification B->C Data Analysis D In Vitro Assay Battery (Dose-Response, Selectivity) C->D Confirmation & Prioritization E Mechanism of Action Studies D->E Characterization F Lead Candidate Selection D->F E->F Candidate Profiling G In Vivo Proof-of-Concept F->G Preclinical Testing

Caption: High-level workflow for drug discovery.

Protocols for Key Experiments

The following are generalized protocols that would be essential in the early-stage evaluation of this compound.

Protocol 4.1: General Synthesis

While a specific synthesis for this compound is not detailed in the provided search results, a common method for synthesizing N-benzyl-2-phenylethylamines involves reductive amination.

Objective: To synthesize this compound.

Materials:

  • 3-Nitrobenzaldehyde

  • 2-Phenylethylamine

  • Sodium triacetoxyborohydride (or another suitable reducing agent)

  • Dichloroethane (or another suitable solvent)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 3-nitrobenzaldehyde and 2-phenylethylamine in dichloroethane.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add sodium triacetoxyborohydride to the mixture in portions.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 4.2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a mammalian cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa for anti-cancer screening).

Materials:

  • This compound

  • HEK293 or HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 4.3: Enzyme Inhibition Assay (Hypothetical Target: Kinase)

Given the prevalence of kinases as drug targets, a generic kinase inhibition assay is a plausible starting point for target-based screening.

Objective: To assess the inhibitory activity of this compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the compound dilutions, the kinase, and the substrate peptide.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • Detect the luminescent signal with a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Hypothetical Signaling Pathway and Mechanism of Action

Should initial screens suggest an anti-cancer activity, a potential mechanism could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound N-(3-Nitrobenzyl)- 2-phenylethanamine Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Future Directions and In Vivo Studies

Based on promising in vitro data, subsequent research should focus on:

  • Lead Optimization: Synthesizing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

  • ADME/Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity.

  • In Vivo Efficacy Studies: If an anti-cancer effect is confirmed, studies in mouse xenograft models would be the next logical step. If an anti-infective property is identified, relevant animal models of infection would be employed. For example, some nitro-containing compounds have shown anti-leishmanial activity, which could be explored in a Balb/c mouse model of Leishmania infection.[2][3]

The development of therapeutics from a novel compound is a complex, multi-stage process. The protocols and workflows outlined here provide a foundational framework for the initial investigation of this compound.

References

Application Notes and Protocols for Testing N-(3-Nitrobenzyl)-2-phenylethanamine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for Testing N-(3-Nitrobenzyl)-2-phenylethanamine Efficacy

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental framework for evaluating the potential neuroprotective efficacy of this compound. The proposed studies are designed to assess the compound's ability to mitigate neuronal damage in established in vitro and in vivo models of neurodegeneration, focusing on mechanisms of oxidative stress and excitotoxicity. The protocols outlined herein provide a systematic approach to characterizing the compound's therapeutic potential.

Introduction

This compound is a synthetic compound with a chemical structure suggestive of potential neurological activity. While its specific biological targets are currently uncharacterized, its phenethylamine and benzylamine moieties are present in various neuroactive molecules. This experimental design hypothesizes that this compound may confer neuroprotection against cellular stressors implicated in neurodegenerative diseases. The following protocols are designed to test this hypothesis through a series of tiered in vitro and in vivo experiments.

Proposed Signaling Pathway and Mechanism of Action

Based on common neuroprotective strategies, we hypothesize that this compound may act by modulating intracellular signaling pathways related to oxidative stress response and neuronal survival. A putative mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of antioxidant responses.

G cluster_stress Cellular Stressors cluster_compound Therapeutic Intervention cluster_pathway Proposed Signaling Pathway cluster_outcome Cellular Outcome stressors Oxidative Stress (e.g., H₂O₂) Excitotoxicity (e.g., Glutamate) keap1_nrf2 Keap1-Nrf2 Complex stressors->keap1_nrf2 Induces Dissociation compound N-(3-Nitrobenzyl) -2-phenylethanamine compound->keap1_nrf2 Potentially Stabilizes Nrf2 nrf2 Nrf2 Translocation to Nucleus keap1_nrf2->nrf2 are Antioxidant Response Element (ARE) Binding nrf2->are antioxidant_genes Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes outcome Reduced Oxidative Damage & Increased Neuronal Survival antioxidant_genes->outcome Leads to

Caption: Proposed neuroprotective mechanism of action.

Experimental Workflow

The experimental plan is structured to first establish the compound's safety and efficacy in cell-based models before proceeding to more complex animal studies.

G cluster_in_vitro Phase 1: In Vitro Studies cluster_in_vivo Phase 2: In Vivo Studies cluster_data Phase 3: Data Analysis & Reporting A Cytotoxicity Assessment (SH-SY5Y cells) B Neuroprotection Assays (Oxidative Stress & Excitotoxicity Models) A->B C Mechanism of Action Studies (Nrf2 Pathway Activation) B->C D Pharmacokinetic Profiling (Rodent Model) C->D E Acute Efficacy Study (Stroke Model - MCAO) D->E F Behavioral and Histological Analysis E->F G Comprehensive Data Analysis F->G H Final Efficacy Report G->H

Caption: Overall experimental workflow.

In Vitro Efficacy and Mechanism of Action

Cell Culture

The human neuroblastoma cell line SH-SY5Y will be used as it is a well-established model for neuroprotective studies.[1][2] Cells will be cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

Protocol 1: Cytotoxicity Assessment

Objective: To determine the non-toxic concentration range of this compound.

Methodology:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.[2]

  • Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in culture medium.

  • Replace the medium with the compound-containing medium and incubate for 24 hours.

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Vehicle Control100
0.1
1
10
50
100
Protocol 2: Neuroprotection Against Oxidative Stress

Objective: To evaluate the protective effect of the compound against hydrogen peroxide (H₂O₂)-induced cell death.[3][4]

Methodology:

  • Seed SH-SY5Y cells in 96-well plates as described in Protocol 1.

  • Pre-treat cells with non-toxic concentrations of this compound for 2 hours.

  • Induce oxidative stress by adding a final concentration of 150 µM H₂O₂ to the wells (except for the control group).[3]

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay.

Data Presentation:

Treatment GroupCompound Conc. (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Control (No H₂O₂)0100
H₂O₂ only0
H₂O₂ + Compound1
H₂O₂ + Compound10
H₂O₂ + Compound50
Protocol 3: Nrf2 Activation Assay

Objective: To determine if the compound's neuroprotective effect is mediated by the activation of the Nrf2 pathway.

Methodology:

  • Seed SH-SY5Y cells in 6-well plates.

  • Treat cells with an effective concentration of this compound for 6 hours.

  • Perform nuclear and cytoplasmic fractionation.

  • Analyze Nrf2 protein levels in both fractions by Western blotting. An increase in nuclear Nrf2 indicates activation.

  • Measure the expression of downstream target genes of Nrf2, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), using quantitative real-time PCR (qRT-PCR).

Data Presentation:

Treatment GroupNuclear Nrf2 (Relative Density)Cytoplasmic Nrf2 (Relative Density)HO-1 mRNA (Fold Change)NQO1 mRNA (Fold Change)
Vehicle Control1.01.01.01.0
Compound
Positive Control (e.g., Sulforaphane)

In Vivo Efficacy Studies

Animal Model

Adult male Sprague-Dawley rats (250-300g) will be used. All animal procedures will be performed in accordance with institutional animal care and use committee guidelines. Rodent models are widely used for investigating neurodegenerative diseases.[5][6]

Protocol 4: Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

Objective: To assess the neuroprotective effect of the compound in a rat model of ischemic stroke.[4]

Methodology:

  • Anesthetize rats with isoflurane.

  • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) via the intraluminal filament method.

  • Thirty minutes post-occlusion, administer either vehicle or this compound intraperitoneally.

  • Monitor animals for 24 hours.

Protocol 5: Neurological Deficit Scoring and Infarct Volume Measurement

Objective: To quantify the extent of brain injury and functional deficits.

Methodology:

  • At 24 hours post-pMCAO, assess neurological deficits using a 5-point scale (0 = no deficit, 4 = severe deficit).

  • Following behavioral testing, euthanize the animals and perfuse the brains.

  • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Calculate the infarct volume as a percentage of the total brain volume.

Data Presentation:

Treatment GroupnNeurological Score (Mean ± SD)Infarct Volume (%) (Mean ± SD)
Sham100
Vehicle Control10
Compound (Low Dose)10
Compound (High Dose)10
Protocol 6: Behavioral Testing (Rotarod Test)

Objective: To evaluate motor coordination and balance as an indicator of neurological function.[6][7]

Methodology:

  • Train rats on an accelerating rotarod for 3 consecutive days prior to surgery.

  • At 24 hours post-pMCAO, test the rats on the rotarod.

  • Record the latency to fall from the rotating rod.

Data Presentation:

Treatment GroupnLatency to Fall (seconds) (Mean ± SD)
Sham10
Vehicle Control10
Compound (Low Dose)10
Compound (High Dose)10

Conclusion

This comprehensive experimental design provides a robust framework for the initial evaluation of this compound's efficacy as a potential neuroprotective agent. The combination of in vitro and in vivo studies will allow for a thorough characterization of its biological activity and mechanism of action. Positive results from these studies would warrant further investigation into its therapeutic potential for neurodegenerative diseases.

References

N-(3-Nitrobenzyl)-2-phenylethanamine: A Research Chemical Awaiting Application

Author: BenchChem Technical Support Team. Date: November 2025

While N-(3-Nitrobenzyl)-2-phenylethanamine is cataloged as a distinct chemical entity, a comprehensive review of scientific literature reveals a notable absence of its application as a research tool. To date, no published studies detail its specific biological activity, mechanism of action, or established experimental protocols.

This compound, with the Chemical Abstracts Service (CAS) number 104720-70-9, is structurally a derivative of phenylethylamine, a class of compounds known for its diverse neuropharmacological and medicinal applications. The presence of a nitrobenzyl group suggests potential for various biological interactions, as nitro-containing compounds are actively investigated in medicinal chemistry for their potential as antimicrobial, antiparasitic, and anticancer agents.

However, despite the theoretical potential, specific data on this compound remains elusive. Publicly accessible chemical databases provide basic physicochemical properties, but do not cite any biological assays or research studies in which this compound has been utilized.

Chemical and Physical Properties

A summary of the computed physicochemical properties of this compound is provided below. These properties are computationally derived and provide a basic chemical profile of the compound.

PropertyValue
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
IUPAC Name N-[(3-nitrophenyl)methyl]-2-phenylethanamine
CAS Number 104720-70-9

Potential Research Directions: A Hypothetical Outlook

Given its structural features, one could hypothesize potential areas of investigation for this compound. The phenylethylamine backbone is a common motif in psychoactive compounds and central nervous system agents. The nitrobenzyl moiety, on the other hand, is often explored for its role in prodrug strategies or as a pharmacophore in various therapeutic areas.

A logical first step in characterizing this compound for research purposes would involve a series of in vitro screening assays to identify any potential biological targets.

Hypothetical Experimental Workflow

The following diagram illustrates a hypothetical workflow for the initial screening and characterization of a novel compound like this compound.

workflow cluster_screening Initial Screening cluster_characterization Hit Characterization Compound Acquisition Compound Acquisition Primary Binding Assays Primary Binding Assays Compound Acquisition->Primary Binding Assays Cell-Based Functional Assays Cell-Based Functional Assays Primary Binding Assays->Cell-Based Functional Assays Dose-Response Studies Dose-Response Studies Cell-Based Functional Assays->Dose-Response Studies Selectivity Profiling Selectivity Profiling Dose-Response Studies->Selectivity Profiling Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Studies

Caption: Hypothetical workflow for the initial biological evaluation of a research compound.

Conclusion

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(3-Nitrobenzyl)-2-phenylethanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method is the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine. This typically involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: What are the main challenges in this synthesis that can lead to low yields?

Several factors can contribute to low yields, including:

  • Side reactions: Reduction of the nitro group on the benzaldehyde, or over-alkylation of the amine.

  • Incomplete imine formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.

  • Inefficient reduction: The chosen reducing agent may not be effective or may decompose before the reaction is complete.

  • Suboptimal reaction conditions: Temperature, pH, and solvent can significantly impact the reaction outcome.

  • Difficult purification: The final product may be difficult to separate from starting materials and byproducts.

Q3: Which reducing agents are suitable for this reaction?

Commonly used reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can be critical; for instance, NaBH₃CN is often preferred as it is less likely to reduce the aldehyde starting material.[1]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or gas chromatography (GC) are effective methods for monitoring the disappearance of the starting materials (3-nitrobenzaldehyde and 2-phenylethanamine) and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective imine formation. 2. Deactivated starting materials. 3. Incorrect stoichiometry.1. Add a catalytic amount of a weak acid like acetic acid to promote imine formation. Ensure removal of water, for example by using a Dean-Stark trap if the solvent allows. 2. Check the purity and integrity of 3-nitrobenzaldehyde and 2-phenylethanamine. 3. Use a slight excess (1.1 equivalents) of the benzaldehyde.[2]
Presence of Unreacted Starting Materials 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient reducing agent.1. Extend the reaction time and monitor by TLC until the starting materials are consumed. 2. Gently heat the reaction mixture if using a mild reducing agent. 3. Ensure the reducing agent is fresh and added in appropriate molar excess (e.g., 2.0 equivalents of NaBH₄).[2]
Formation of Side Products (e.g., 3-nitrobenzyl alcohol) 1. The reducing agent is too strong and reduces the aldehyde. 2. The reducing agent was added before imine formation was complete.1. Switch to a milder reducing agent like sodium cyanoborohydride (NaBH₃CN).[1] 2. Allow sufficient time for the imine to form before adding the reducing agent. Monitor imine formation by TLC.
Product is Contaminated with Byproducts 1. Incomplete reaction or side reactions. 2. Ineffective purification.1. Optimize reaction conditions to drive the reaction to completion. 2. Utilize flash column chromatography for purification. A typical eluent system is a gradient of methanol in dichloromethane with a small amount of ammonia.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Reductive Amination

This protocol is adapted from a general procedure for the synthesis of N-benzyl phenethylamines.[2]

Materials:

  • 3-Nitrobenzaldehyde

  • 2-Phenylethanamine

  • Ethanol (EtOH)

  • Triethylamine (Et₃N)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (ethanolic solution, 1M)

  • Diethyl ether (Et₂O)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, suspend 2-phenylethanamine hydrochloride (1.0 mmol) and 3-nitrobenzaldehyde (1.1 equiv) in ethanol (10 mL).

    • Add triethylamine (1.0 equiv) to the suspension.

    • Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by TLC or GC (typically 30 minutes to 3 hours).

  • Reduction:

    • Once imine formation is complete, add sodium borohydride (2.0 mmol) portion-wise to the reaction mixture.

    • Continue stirring for an additional 30 minutes.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between dichloromethane (30 mL) and water (30 mL).

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash chromatography on silica gel using an eluent system of dichloromethane/methanol/ammonia (e.g., 98:2:0.04).[2]

  • Salt Formation (Optional):

    • Dissolve the purified free base in a minimal amount of ethanol.

    • Add a 1M solution of ethanolic HCl until the solution is acidic.

    • Add diethyl ether until precipitation of the hydrochloride salt is observed.

    • Collect the crystals by filtration and dry under reduced pressure.

Visualizations

Synthesis_Pathway 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Imine Intermediate Imine Intermediate 3-Nitrobenzaldehyde->Imine Intermediate + 2-Phenylethanamine - H2O 2-Phenylethanamine 2-Phenylethanamine 2-Phenylethanamine->Imine Intermediate This compound This compound Imine Intermediate->this compound + NaBH4

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield? check_sm Check Starting Material Purity start->check_sm check_imine Incomplete Imine Formation? check_sm->check_imine Purity OK add_acid Add Catalytic Acid (e.g., AcOH) check_imine->add_acid Yes check_reduction Inefficient Reduction? check_imine->check_reduction No add_acid->check_reduction change_reductant Use NaBH3CN check_reduction->change_reductant Yes optimize_conditions Optimize Temp. & Time check_reduction->optimize_conditions No change_reductant->optimize_conditions purification_issue Purification Difficulty? optimize_conditions->purification_issue column_chrom Use Flash Chromatography purification_issue->column_chrom Yes end Improved Yield purification_issue->end No column_chrom->end

Caption: Troubleshooting workflow for low yield synthesis.

Side_Reactions 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Desired Product N-(3-Nitrobenzyl)- 2-phenylethanamine 3-Nitrobenzaldehyde->Desired Product + 2-Phenylethanamine + [H] Side_Product_1 3-Nitrobenzyl alcohol 3-Nitrobenzaldehyde->Side_Product_1 + [H] 2-Phenylethanamine 2-Phenylethanamine 2-Phenylethanamine->Desired Product Side_Product_2 Over-alkylation Product Desired Product->Side_Product_2 + 3-Nitrobenzaldehyde + [H]

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Purification of N-(3-Nitrobenzyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of N-(3-Nitrobenzyl)-2-phenylethanamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Problem/Question Possible Cause & Solution
Why is my compound showing significant peak tailing on a silica gel column? Cause: this compound is a secondary amine. Basic amines interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor peak shape and tailing.[1][2] Solutions: 1. Mobile Phase Modification: Add a small amount (0.5-2% v/v) of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[1][3][4] This neutralizes the acidic sites on the silica, improving elution and peak symmetry. 2. Alternative Stationary Phase: Use an amine-functionalized silica column (NH2 column) or a more neutral stationary phase like alumina.[1][2] These phases minimize the acid-base interactions that cause tailing.[2]
My compound is not eluting from the column, or the recovery is very low. Cause: The strong interaction between the basic amine and the acidic silica may be causing irreversible adsorption.[1] Alternatively, the mobile phase may not be polar enough to elute the compound. Solutions: 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/methanol system) in your eluent.[3] 2. Deactivate Silica: Before loading your sample, flush the silica column with your mobile phase containing triethylamine to passivate the active sites.[3] 3. Check Compound Stability: The compound might be degrading on the silica. You can test for this by spotting your sample on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[5][6] If it is unstable, use a less acidic stationary phase.
The separation between my product and impurities is poor, even though they have different Rf values on TLC. Cause: Co-elution can occur if the column is overloaded or not packed properly. Band broadening due to amine-silica interaction can also reduce resolution.[1] Solutions: 1. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help sharpen peaks and improve the separation of compounds with close Rf values.[3] 2. Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. 3. Optimize TLC Conditions: Ensure your TLC solvent system provides good separation (ΔRf > 0.2) and that the target compound has an Rf value between 0.2 and 0.4 for optimal column separation.[3]
How do I load my sample if it's not soluble in the initial, non-polar mobile phase? Cause: This is a common issue when using non-polar solvent systems like hexane/ethyl acetate with polar crude products. Solution: Dry Loading: Dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents the sample from precipitating at the top of the column and often improves resolution.[3]

Frequently Asked Questions (FAQs)

Question Answer
What is the recommended stationary phase for purifying this compound? For general-purpose purification, standard silica gel (60 Å, 230-400 mesh) is common. However, due to the basic nature of the amine, an amine-functionalized silica (NH2) column is often a better choice to prevent peak tailing and improve recovery.[2] Basic alumina is another viable alternative.[1]
Which mobile phase system is best for this purification? A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol .[1] The exact ratio should be determined by TLC analysis first. If using standard silica, the addition of 0.5-2% triethylamine (TEA) to the mobile phase is highly recommended to improve chromatography.[4]
Can I use Reverse-Phase Chromatography? Yes, reverse-phase flash chromatography can be an effective method, especially for polar and ionizable compounds.[1] For basic amines like this one, it is best to use a mobile phase with an alkaline pH (e.g., water/acetonitrile with 0.1% TEA). At a higher pH, the amine is in its free-base form, making it more hydrophobic and increasing its retention and separation on a C18 column.[1]
How can I monitor the purification process? Thin-Layer Chromatography (TLC) is the standard method. Collect fractions from the column and spot them on a TLC plate alongside your crude mixture and a reference standard (if available). Visualize the spots under UV light (the nitrobenzyl group is UV active) or by using a suitable stain. Combine the fractions that contain only the pure product.
The collected fractions containing my product are yellow. Is this normal? The presence of the 3-nitrobenzyl group can impart a pale yellow color to the compound. However, a strong or dark color could indicate the presence of impurities or degradation products. Purity should always be confirmed by analytical methods like TLC, NMR, or LC-MS.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
  • Method Development (TLC):

    • Dissolve a small amount of the crude this compound in a solvent like DCM.

    • Test various solvent systems on a silica TLC plate. A good starting point is 20% Ethyl Acetate in Hexane. Adjust the ratio until the desired product spot has an Rf value of approximately 0.2-0.3.

    • Add 1% triethylamine (TEA) to the chosen solvent system and re-run the TLC to observe the improvement in spot shape.

  • Column Preparation:

    • Select an appropriately sized column and slurry-pack it with silica gel using the initial non-polar mobile phase (e.g., Hexane with 1% TEA).

    • Ensure the silica bed is compact and level. Add a thin layer of sand on top to prevent disturbance during sample loading.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM.

    • Carefully apply the solution to the top of the silica bed.

    • Alternative (Dry Loading): Dissolve the crude product in a volatile solvent, add silica gel (approx. 1-2 times the sample weight), and evaporate the solvent. Apply the resulting powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Begin eluting with the determined mobile phase (e.g., 20% EtOAc in Hexane + 1% TEA).

    • Collect fractions of a consistent volume.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the concentration of the polar solvent.[3]

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

The following table provides representative parameters for the purification. Actual values must be optimized for each specific reaction mixture.

ParameterStationary Phase: Silica GelStationary Phase: NH2-Silica
Mobile Phase System Hexane/Ethyl Acetate or DCM/MethanolHexane/Ethyl Acetate or DCM/Methanol
Mobile Phase Modifier 0.5 - 2% Triethylamine (TEA) Not typically required
Typical Gradient 10% to 50% Ethyl Acetate in Hexane5% to 40% Ethyl Acetate in Hexane
Target Rf (TLC) 0.2 - 0.350.2 - 0.4
Sample Load (Mass Ratio) 1:50 to 1:100 (Crude:Silica)1:30 to 1:70 (Crude:Silica)

Experimental Workflow Diagram

PurificationWorkflow cluster_prep Preparation Stage cluster_purification Purification Stage cluster_analysis Analysis & Final Steps TLC 1. TLC Method Development ColumnPrep 2. Column Packing & Equilibration TLC->ColumnPrep Optimized Solvent System Crude Crude Product Crude->TLC Test Sample Load 3. Sample Loading (Wet or Dry) Crude->Load Load Crude Mixture ColumnPrep->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. TLC Analysis of Fractions Elute->Analyze Analyze->Elute Adjust Gradient Combine 6. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap 7. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the chromatographic purification of this compound.

References

"stability and degradation of N-(3-Nitrobenzyl)-2-phenylethanamine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Nitrobenzyl)-2-phenylethanamine. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound involve three main areas:

  • Oxidation: The secondary amine group is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.

  • Photodegradation: The nitrobenzyl group can absorb UV light, potentially leading to photolytic cleavage or reduction of the nitro group.

  • Acidic Conditions: Aromatic amines can exhibit instability in strongly acidic environments, which may lead to hydrolysis or other degradative reactions.

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemistry of its functional groups, the following pathways are plausible:

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamine, and subsequently to an amine (3-aminobenzyl) derivative. This can occur under reducing conditions or potentially through certain biological systems.

  • Oxidation of the Amine: The secondary amine can be oxidized.

  • Photolytic Cleavage: Upon exposure to light, particularly UV light, the bond between the benzyl group and the nitrogen atom may cleave.

  • Hydrolysis: Under certain pH and temperature conditions, hydrolysis of the benzylic C-N bond could occur, though this is generally less common for secondary amines compared to other functional groups.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store at controlled room temperature or refrigerated (2-8 °C) for long-term storage.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Troubleshooting Guides

Issue 1: Unexpected peaks observed during HPLC analysis of a stability sample.

Possible Causes and Solutions:

CauseSuggested Action
Degradation of the compound This is the most likely cause. The new peaks are probably degradation products. To identify them, perform forced degradation studies (see Experimental Protocols section) under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradants. Analyze these stressed samples by LC-MS to identify the mass of the degradation products and propose their structures.
Contamination Ensure that all solvents, reagents, and vials are clean and of high purity. Analyze a blank sample (solvent without the compound) to rule out contamination from the analytical system.
Impurity in the original sample Re-analyze the initial, unstressed sample (time zero) to confirm if the peak was present from the beginning.
Issue 2: Loss of compound potency or concentration over time.

Possible Causes and Solutions:

CauseSuggested Action
Degradation Review the storage conditions. Ensure the compound is protected from light, heat, and oxygen. Consider performing a short-term stability study under your typical experimental conditions to pinpoint the cause.
Adsorption to container surface Some compounds can adsorb to glass or plastic surfaces. Try using different types of vials (e.g., silanized glass) to see if the loss is minimized.
Inaccurate quantification Verify the accuracy of your analytical method. Ensure the calibration curve is linear and covers the expected concentration range. Check for any issues with the reference standard.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2][3]

Objective: To generate degradation products of this compound under various stress conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For each stress condition, mix the stock solution with the stressor as described in the table below.

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours) at a specified temperature.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see below) and LC-MS to identify and characterize the degradants.

Stress Conditions for Forced Degradation:

Stress ConditionReagent and ConcentrationIncubation ConditionsNeutralization Step (before analysis)
Acid Hydrolysis 0.1 M HCl60 °CAdd an equimolar amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH60 °CAdd an equimolar amount of 0.1 M HCl
Oxidation 3% H₂O₂Room TemperatureN/A
Thermal Degradation None (solid or solution)80 °C (in an oven)N/A
Photodegradation None (solution)Expose to UV light (e.g., 254 nm)N/A
Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (for the nitroaromatic chromophore) and 220 nm (for the phenyl group)
Injection Volume 10 µL

Note: This is a starting point. The method may need to be optimized to achieve adequate separation of all degradation products.

Visualizations

degradation_pathway parent This compound nitroso N-(3-Nitrosobenzyl)-2-phenylethanamine parent->nitroso Reduction n_oxide This compound N-oxide parent->n_oxide Oxidation cleavage_prod1 3-Nitrobenzaldehyde parent->cleavage_prod1 Photolytic Cleavage cleavage_prod2 2-Phenylethanamine parent->cleavage_prod2 Photolytic Cleavage hydroxylamine N-(3-Hydroxylaminobenzyl)-2-phenylethanamine nitroso->hydroxylamine Reduction amine N-(3-Aminobenzyl)-2-phenylethanamine hydroxylamine->amine Reduction

Caption: Plausible degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc Analyze Degradation base Base Hydrolysis base->hplc Analyze Degradation oxidation Oxidation oxidation->hplc Analyze Degradation thermal Thermal thermal->hplc Analyze Degradation photo Photodegradation photo->hplc Analyze Degradation lcms LC-MS for Identification hplc->lcms Characterize Peaks parent This compound Stock Solution parent->acid Expose to Stress parent->base Expose to Stress parent->oxidation Expose to Stress parent->thermal Expose to Stress parent->photo Expose to Stress

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Purification of N-(3-Nitrobenzyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(3-Nitrobenzyl)-2-phenylethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via reductive amination?

A1: The most probable impurities include unreacted starting materials such as 3-nitrobenzaldehyde and 2-phenylethanamine. Other potential contaminants are the intermediate imine, the over-alkylation product (a tertiary amine), and 3-nitrobenzyl alcohol, which can form if the reducing agent is not sufficiently selective. Byproducts from the reducing agent itself, for instance, borate salts from sodium borohydride, may also be present.

Q2: My crude product is a dark oil. Is this normal, and how can I solidify it?

A2: It is not uncommon for crude amine products to be oily due to the presence of impurities. To induce solidification, you can try trituration with a non-polar solvent like hexanes or pentane. This can help to wash away non-polar impurities and encourage your product to crystallize. If that fails, attempting to form a salt of the amine, such as the hydrochloride salt, can often yield a crystalline solid that is easier to handle and purify.

Q3: I am seeing a spot on my TLC that I suspect is the unreacted aldehyde. How can I remove it?

A3: Unreacted 3-nitrobenzaldehyde can be removed using a few methods. An effective technique is to wash the organic solution of your crude product with a saturated aqueous solution of sodium bisulfite.[1][2] The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.[1][2] Another approach is to use a scavenger resin that is designed to react with and remove aldehydes.

Q4: My column chromatography separation is poor, with significant streaking of the product spot. What can I do to improve this?

A4: Streaking of amines on silica gel columns is a common issue due to the interaction between the basic amine and the acidic silica gel. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.5-2%), to your eluent system. Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica gel can provide better separation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Issue 1: Product is contaminated with unreacted 2-phenylethanamine.
  • Identification: A spot on the TLC plate corresponding to the Rf of 2-phenylethanamine. This impurity is basic.

  • Solution: Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acidic solution (e.g., 1M HCl). The basic 2-phenylethanamine and your desired product will be protonated and move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) and extract your product back into an organic solvent. The starting amine is typically more water-soluble and may be partially removed by this process. For more selective separation, careful column chromatography may be necessary.

Issue 2: The final product has a yellowish tint.
  • Identification: The isolated product is not a pure white or off-white solid.

  • Possible Cause: The color may be due to residual nitro-aromatic impurities or oxidation products.

  • Solution: Recrystallization is often the most effective method to remove colored impurities. Suitable solvents for aromatic nitro compounds include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. You can also try treating a solution of your product with activated carbon before recrystallization to adsorb colored impurities.

Issue 3: Low recovery after purification.
  • Possible Causes:

    • Product loss during acid-base extractions if the pH is not carefully controlled.

    • Using a recrystallization solvent in which the product is too soluble.

    • Irreversible adsorption of the product onto the silica gel column.

  • Solutions:

    • Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extracting your product.

    • Recrystallization: Carefully select your recrystallization solvent or solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

    • Chromatography: If using column chromatography, ensure the eluent is appropriately modified with a base (like triethylamine) to prevent strong adsorption.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (10-20 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (3 x 20 mL). The amine product will be protonated and move into the aqueous layer.

  • Combine the acidic aqueous layers.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of 2M NaOH.

  • Extract the free amine from the basic aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). Add 1% triethylamine to the eluent mixture to prevent streaking.

  • Procedure: a. Prepare the column by slurry packing the silica gel in the initial eluent mixture. b. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. Carefully load the dried silica with the adsorbed product onto the top of the column. d. Elute the column with the prepared solvent system, collecting fractions. e. Monitor the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) to dissolve the solid completely.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few more minutes.

  • Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Common Recrystallization Solvents and Expected Observations

Solvent/Solvent SystemTemperatureSolubility of this compound
EthanolHotHigh
ColdLow
IsopropanolHotHigh
ColdLow
Ethyl Acetate / HexanesHotHigh (in Ethyl Acetate)
ColdLow (with addition of Hexanes as anti-solvent)

Table 2: Typical Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes / Ethyl Acetate gradient (e.g., 5% to 30% EtOAc) + 1% Triethylamine
Typical Rf of Product ~0.3 in 20% Ethyl Acetate / Hexanes (+1% Et3N)

Visualizations

Purification_Workflow Crude Crude Product (Oil or Solid) TLC Analyze by TLC Crude->TLC Decision1 Impurities Identified? TLC->Decision1 Purification Select Purification Method Decision1->Purification Yes Pure_Product Pure Product Decision1->Pure_Product No (Product is Pure) Extraction Acid-Base Extraction Purification->Extraction Chromatography Column Chromatography Purification->Chromatography Recrystallization Recrystallization Purification->Recrystallization Extraction->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Characterize (NMR, MS, etc.) Pure_Product->Analysis

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Impurity Contaminant Detected by TLC/NMR Unreacted_SM Unreacted Starting Materials Impurity->Unreacted_SM Side_Product Side Products Impurity->Side_Product Poor_Yield Low Recovery Loss_Extraction Loss during Extraction Poor_Yield->Loss_Extraction Loss_Xtal Loss during Recrystallization Poor_Yield->Loss_Xtal Color Colored Product Oxidation Oxidation/Degradation Color->Oxidation Acid_Wash Acid/Base Wash Unreacted_SM->Acid_Wash Column Column Chromatography Side_Product->Column Optimize_pH Optimize pH Control Loss_Extraction->Optimize_pH Solvent_Screen Solvent Screening Loss_Xtal->Solvent_Screen Recrystallize Recrystallization Oxidation->Recrystallize Activated_Carbon Activated Carbon Treatment Oxidation->Activated_Carbon

Caption: A troubleshooting guide linking common issues to their potential causes and solutions.

References

Technical Support Center: Synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine. The primary synthesis route discussed is the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for synthesizing this compound?

A1: The most common and recommended method is a one-pot reductive amination. This involves the reaction of 3-nitrobenzaldehyde and 2-phenylethanamine in the presence of a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation due to its mildness and selectivity, which helps to avoid unwanted side reactions.[1][2][3]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include:

  • Choice of Reducing Agent: As discussed below, the choice of reducing agent is critical to prevent side reactions.

  • Stoichiometry: Precise control of the ratio of aldehyde, amine, and reducing agent is important to maximize yield and minimize byproduct formation. An excess of the amine can sometimes be used to drive the reaction to completion, but this may complicate purification.

  • Reaction Temperature: Most reductive aminations with sodium triacetoxyborohydride are carried out at room temperature.[4]

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are typically used.[3][5]

  • Moisture Control: The reaction should be carried out under anhydrous conditions, as the intermediate imine is susceptible to hydrolysis and the reducing agent can be deactivated by water.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting materials (3-nitrobenzaldehyde) and the formation of the product. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive reducing agent. 2. Wet solvent or reagents. 3. Insufficient reaction time.1. Use a fresh bottle of sodium triacetoxyborohydride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Monitor the reaction by TLC until the starting material is consumed.
Presence of a Major Byproduct with a Lower Rf on TLC This is likely the corresponding alcohol (3-nitrophenyl)methanol, formed from the reduction of 3-nitrobenzaldehyde.This occurs if the reducing agent is too strong or if the imine formation is slow. Using a milder reducing agent like sodium triacetoxyborohydride should minimize this.[5] Ensure the amine is added before or concurrently with the reducing agent.
Presence of a Major Byproduct with a Higher Rf on TLC This could be the tertiary amine, N,N-bis(3-nitrobenzyl)-2-phenylethanamine, from over-alkylation of the product.This is more common with stronger reducing agents or when using a large excess of the aldehyde. A stepwise procedure of first forming the imine and then adding the reducing agent can sometimes mitigate this.[2]
Yellow or Orange Discoloration of the Final Product This may indicate the presence of azo- or azoxy- compounds.This is a significant issue when using stronger, less selective reducing agents like sodium borohydride, which can partially reduce the nitro group.[6] The use of sodium triacetoxyborohydride is highly recommended to avoid this.[2][3] If these byproducts are present, purification by column chromatography is necessary.
Difficult Purification The product and unreacted starting materials or byproducts have similar polarities.Careful optimization of the solvent system for column chromatography is required. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Basifying the crude product with a mild aqueous base (e.g., NaHCO₃ solution) during workup can help remove acidic impurities.[4]

Summary of Potential Side Reactions and Byproducts

Side ReactionByproduct(s)Reducing Agent of ConcernMitigation Strategy
Reduction of Aldehyde (3-Nitrophenyl)methanolSodium Borohydride (NaBH₄)Use a milder reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[5]
Over-alkylation of Product N,N-bis(3-nitrobenzyl)-2-phenylethanamineStronger reducing agentsUse stoichiometric amounts of reactants or a stepwise procedure.[2]
Reduction of Nitro Group Azo- and Azoxy- compoundsSodium Borohydride (NaBH₄)Use a nitro-group-tolerant reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[6]

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination using sodium triacetoxyborohydride.[2][3][4]

Materials:

  • 3-Nitrobenzaldehyde

  • 2-Phenylethanamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 3-nitrobenzaldehyde (1.0 equivalent) in anhydrous DCE or DCM (0.2 M concentration) is added 2-phenylethanamine (1.1 equivalents).

  • The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the intermediate imine.

  • Sodium triacetoxyborohydride (1.2 equivalents) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.

  • The mixture is stirred for 15-30 minutes, and the organic layer is separated.

  • The aqueous layer is extracted with DCM (3 x volume of the aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 3-Nitrobenzaldehyde + 2-Phenylethanamine Imine_Formation Imine Formation (in situ) Start->Imine_Formation Reduction Reduction with NaBH(OAc)3 Imine_Formation->Reduction Product_Formation Crude Product Reduction->Product_Formation Quenching Quench with NaHCO3 (aq) Product_Formation->Quenching Extraction Extraction with DCM Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Reducing Agent, Solvents) Start->Check_Reagents Possible Reagent Issue Check_Conditions Verify Reaction Conditions (Anhydrous, Temperature) Start->Check_Conditions Possible Condition Issue Side_Reaction Identify Side Products (TLC, LC-MS) Start->Side_Reaction Byproducts Observed Use_Fresh Use Fresh Reagents & Anhydrous Solvents Check_Reagents->Use_Fresh Solution Optimize Ensure Anhydrous Setup & Monitor Longer Check_Conditions->Optimize Solution Nitro_Reduction Nitro_Reduction Side_Reaction->Nitro_Reduction Yellow/Orange Product Aldehyde_Reduction Aldehyde_Reduction Side_Reaction->Aldehyde_Reduction Byproduct at Lower Rf Over_Alkylation Over_Alkylation Side_Reaction->Over_Alkylation Byproduct at Higher Rf Change_Reagent Use NaBH(OAc)3 Instead of NaBH4 Nitro_Reduction->Change_Reagent Solution Aldehyde_Reduction->Change_Reagent Stoichiometry Adjust Stoichiometry or Use Stepwise Method Over_Alkylation->Stoichiometry Solution

Caption: Troubleshooting decision tree for common issues in the synthesis.

References

"solubility issues of N-(3-Nitrobenzyl)-2-phenylethanamine in aqueous media"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(3-Nitrobenzyl)-2-phenylethanamine in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low solubility in aqueous media?

A1: this compound possesses several structural features that contribute to its predicted poor aqueous solubility. The molecule contains two aromatic rings (a phenyl group and a nitrobenzyl group) which are hydrophobic and limit favorable interactions with polar water molecules. While it has a secondary amine group that can be protonated, the overall large non-polar surface area dominates its physicochemical properties, leading to low solubility in water.

Q2: What are the initial steps to assess the solubility of this compound?

A2: A preliminary solubility assessment should be performed to establish a baseline. This typically involves preparing a saturated solution and quantifying the concentration of the dissolved compound. A common method is the shake-flask method, followed by analysis using a suitable technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Q3: Can the solubility be improved by simple pH adjustment?

A3: Yes, as this compound is a secondary amine, its solubility is expected to be pH-dependent. In acidic conditions, the amine group can be protonated to form a more soluble salt. Therefore, lowering the pH of the aqueous medium is a primary strategy to investigate for enhancing its solubility.

Q4: What are common signs of poor solubility during an experiment?

A4: Common indicators of poor solubility include the formation of a precipitate or suspension, cloudiness or turbidity in the solution, and inconsistent results in bioassays. You may also observe the compound adhering to the walls of the experimental vessel.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution upon addition to aqueous buffer.
  • Question: My this compound, initially dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous experimental buffer. What should I do?

  • Answer: This is a common issue when a compound is poorly soluble in the final aqueous medium. Here is a step-by-step troubleshooting approach:

    • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your experiment.

    • Optimize pH: Since the compound is a secondary amine, its solubility is likely to increase in acidic conditions. Try lowering the pH of your aqueous buffer. A pH titration experiment can help identify the optimal pH for solubility.

    • Use Co-solvents: If pH adjustment is not sufficient or not compatible with your experimental system, consider using a co-solvent.[1][2][3] Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds.[1][3] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1][4] It is crucial to test the tolerance of your experimental system (e.g., cells) to the chosen co-solvent.

    • Employ Surfactants: Surfactants can be used to solubilize poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic drug molecules.[1][5][6] Non-ionic surfactants like Tween® 80 and Pluronic® F68 are often used in biological experiments.[4]

    • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[4][7] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[1][7]

Issue 2: The solubility is highly variable between experiments.
  • Question: I am observing inconsistent solubility for this compound, leading to poor reproducibility in my assays. What could be the cause?

  • Answer: Variability in solubility can stem from several factors:

    • Temperature Fluctuations: Ensure that all experiments are conducted at a consistent temperature, as solubility is temperature-dependent.

    • Buffer Preparation: Inconsistencies in the pH or composition of your aqueous buffer can significantly impact solubility. Prepare fresh buffers and verify the pH before each experiment.

    • Solid-State Properties: The compound may exist in different polymorphic or amorphous forms, which can have different solubilities. Ensure you are using a consistent batch of the compound.

    • Equilibration Time: In solubility measurements, ensure that the solution has reached equilibrium. Insufficient mixing or time can lead to undersaturated solutions.

Quantitative Solubility Data

Due to the lack of specific experimental data for this compound in the public domain, the following table is provided as an illustrative example of how to present quantitative solubility data.

Solubilization StrategyConcentration of AgentApparent Solubility (µg/mL)Fold IncreaseObservations
Control (Aqueous Buffer, pH 7.4) N/A< 1-Insoluble, visible precipitate
pH Adjustment pH 5.01515xClear solution
Co-solvent (5% DMSO) 5% (v/v)2525xClear solution
Surfactant (0.1% Tween® 80) 0.1% (w/v)5050xClear solution
Cyclodextrin (2% HP-β-CD) 2% (w/v)8080xClear solution

Disclaimer: The data in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 3 to 8.

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement
  • Prepare stock solutions of various co-solvents (e.g., DMSO, ethanol, PEG 400) in the desired aqueous buffer.

  • Create a series of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Add an excess amount of this compound to each co-solvent solution.

  • Follow steps 3-6 from the pH-Dependent Solubility Assessment protocol.

  • Plot the solubility as a function of the co-solvent concentration.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Compound Precipitates in Aqueous Media q1 Is pH adjustment compatible with the experimental system? start->q1 a1_yes Optimize pH q1->a1_yes Yes q3 Are co-solvents or surfactants compatible with the system? q1->q3 No q2 Is the solubility sufficient after pH optimization? a1_yes->q2 a2_yes Proceed with Experiment q2->a2_yes Yes q2->q3 No a3_yes Screen Co-solvents and Surfactants q3->a3_yes Yes end Consult Formulation Specialist q3->end No q4 Is the solubility sufficient? a3_yes->q4 a4_yes Proceed with Experiment q4->a4_yes Yes a4_no Consider Cyclodextrins or other advanced formulations q4->a4_no No a4_no->end

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_1 Mechanisms of Solubilization cluster_ph pH Adjustment cluster_cosolvent Co-solvents cluster_surfactant Surfactants cluster_cyclodextrin Cyclodextrins compound This compound (Poorly Soluble) ph Protonation of Amine Forms Soluble Salt compound->ph Acidic Buffer cosolvent Reduces Polarity of Solvent Increases Solute-Solvent Interactions compound->cosolvent Addition of Water-Miscible Organic Solvent surfactant Forms Micelles Encapsulates Hydrophobic Compound compound->surfactant Above Critical Micelle Concentration cyclodextrin Forms Inclusion Complex Hydrophilic Exterior compound->cyclodextrin Complexation

Caption: Mechanisms of common solubilization techniques.

References

Technical Support Center: N-(3-Nitrobenzyl)-2-phenylethanamine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of mass spectrometry fragmentation data for N-(3-Nitrobenzyl)-2-phenylethanamine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Interpreting the Fragmentation Pattern

Question: What is the expected molecular ion peak for this compound?

Answer: this compound has a molecular formula of C₁₅H₁₆N₂O₂. The expected monoisotopic mass is approximately 256.12 g/mol . In positive ion mode mass spectrometry (e.g., ESI or EI), the molecular ion peak ([M]⁺˙) or the protonated molecule ([M+H]⁺) should be observed at m/z 256 or 257, respectively.

Question: What are the major fragmentation pathways and key fragment ions for this compound?

Answer: The fragmentation of this compound is primarily driven by cleavage at the bonds adjacent to the nitrogen atom (α-cleavage) and the benzylic C-N bond. The presence of the nitrobenzyl group and the phenylethylamine moiety leads to characteristic fragment ions.

Key Fragmentation Pathways:

  • Benzylic Cleavage: The most favorable cleavage occurs at the C-N bond between the benzyl group and the nitrogen atom. This is due to the formation of a stable tropylium ion or a substituted benzyl cation.

  • α-Cleavage (Phenylethylamine side): Cleavage of the C-C bond alpha to the nitrogen on the phenylethylamine side results in the formation of a stable iminium ion.

  • Nitro Group Fragmentation: The nitro group on the benzyl ring can undergo fragmentation, typically involving the loss of NO₂ (46 Da) or NO (30 Da).

The following diagram illustrates the proposed primary fragmentation pathway:

Fragmentation_Pathway M This compound [M]+• m/z 256 F2 3-Nitrobenzyl cation m/z 136 M->F2 Benzylic Cleavage F3 Iminium ion m/z 120 M->F3 α-Cleavage F4 Phenylethylamine radical cation m/z 120 M->F4 C-N Cleavage F1 Tropylium cation m/z 91 F5 Loss of NO2 m/z 90 F2->F5 - NO2

Caption: Proposed fragmentation of this compound.

Summary of Expected Fragment Ions:

m/zProposed Fragment StructureFragmentation Pathway
256[C₁₅H₁₆N₂O₂]⁺˙Molecular Ion (M⁺˙)
136[C₇H₆NO₂]⁺Benzylic cleavage, forming the 3-nitrobenzyl cation.
120[C₈H₁₀N]⁺α-cleavage on the phenylethylamine side, forming an iminium ion.
105[C₈H₉]⁺Loss of a methyl radical from the m/z 120 fragment.
91[C₇H₇]⁺Tropylium ion, a common fragment from benzyl groups.

Note: The relative intensities of these peaks can vary depending on the ionization method (e.g., EI, ESI) and the collision energy used.

Troubleshooting Guide

Question: I am not observing the molecular ion peak. What could be the issue?

Answer: The absence of a molecular ion peak can be due to several factors:

  • High Fragmentation Energy: The energy used for ionization (e.g., in Electron Ionization) might be too high, causing the molecular ion to fragment completely. Try using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • In-source Fragmentation: In ESI, high source temperatures or voltages can lead to fragmentation within the ion source.[1] Optimize the source parameters to minimize this effect.

  • Sample Instability: The compound may be degrading in the solvent or upon heating. Ensure the sample is fresh and consider using a lower inlet temperature if using GC-MS.

  • Instrumental Issues: There could be a problem with the detector or other instrument components. Run a standard compound to verify instrument performance.

Question: My mass spectrum shows unexpected peaks or high background noise. How can I resolve this?

Answer: Contamination is a common cause of unexpected peaks and high background noise.

  • Solvent Contamination: Use high-purity, LC-MS grade solvents. Impurities in the solvent can lead to adducts or background ions.

  • Sample Contamination: Ensure your sample is pure. Impurities from the synthesis or sample handling can interfere with the analysis.

  • System Contamination: The mass spectrometer or the chromatographic system may be contaminated. Flush the system with appropriate cleaning solutions.

  • Air Leaks: Leaks in the system can introduce nitrogen, oxygen, and water, leading to characteristic background peaks. Check for leaks using a leak detector.

Question: The peak intensities are very low. What can I do to improve the signal?

Answer: Low signal intensity can be addressed by:

  • Sample Concentration: The sample may be too dilute. Prepare a more concentrated solution.

  • Ionization Efficiency: The chosen ionization method and parameters may not be optimal for your compound. For ESI, adjust the pH of the mobile phase to promote protonation.

  • Instrument Tuning: The mass spectrometer may need to be tuned and calibrated. Perform a system check and calibration according to the manufacturer's instructions.

  • Detector Issues: The detector may be aging or not functioning correctly. Consult your instrument's service manual or contact the manufacturer.

FAQs

Q1: What is the best ionization technique for analyzing this compound?

A1: Electrospray Ionization (ESI) is generally preferred for this compound as it is a soft ionization technique that is less likely to cause extensive fragmentation, ensuring the observation of the molecular ion. Electron Ionization (EI) can also be used, but it will likely result in more significant fragmentation.

Q2: How should I prepare my sample for ESI-MS analysis?

A2: Dissolve the sample in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Then, dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase. The mobile phase should ideally contain a small amount of a proton source, like 0.1% formic acid, to enhance protonation in positive ion mode.

Q3: Are there any common adducts I should look for in the mass spectrum?

A3: In ESI-MS, it is common to observe adducts with sodium ([M+Na]⁺ at m/z 279) and potassium ([M+K]⁺ at m/z 295), especially if there are trace amounts of these salts in the sample or solvents. Using high-purity solvents and glassware can minimize the formation of these adducts.

Experimental Protocols

Detailed Methodology for ESI-MS Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade methanol.

    • Prepare a working solution by diluting the stock solution to 10 µg/mL in a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid.

    • Filter the working solution through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Liquid Chromatography (optional for direct infusion): An HPLC or UHPLC system can be used for sample introduction and separation if analyzing a mixture.

  • Mass Spectrometer Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 350 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Mass Range: m/z 50 - 500

    • Collision Energy (for MS/MS): Ramp from 10 - 40 eV to observe fragmentation.

General Experimental Workflow:

The following diagram outlines the general workflow for mass spectrometry analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation P1 Dissolve Sample P2 Dilute to Working Concentration P1->P2 P3 Filter Sample P2->P3 A2 Sample Injection / Infusion P3->A2 A1 Instrument Calibration & Tuning A1->A2 A3 Data Acquisition (MS and MS/MS) A2->A3 D1 Identify Molecular Ion A3->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare with Predicted Fragments D2->D3

Caption: General workflow for MS analysis of small molecules.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of N-(3-Nitrobenzyl)-2-phenylethanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of N-(3-Nitrobenzyl)-2-phenylethanamine and its structurally related derivatives. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings on analogous compounds to offer insights into its potential therapeutic applications, focusing on cholinesterase inhibition and antimicrobial activity. The information presented is supported by experimental data from various studies on derivatives of N-benzyl-2-phenylethanamine and other nitroaromatic compounds.

Comparative Biological Activity

The biological activities of N-benzyl-2-phenylethanamine derivatives are significantly influenced by the nature and position of substituents on both the benzyl and phenylethyl moieties. The introduction of a nitro group, as in this compound, is of particular interest due to the diverse bioactivities associated with nitroaromatic compounds, including antimicrobial and cytotoxic effects.

Cholinesterase Inhibition

Derivatives of N-benzyl-2-phenylethanamine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. The inhibitory potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50).

Table 1: Cholinesterase Inhibitory Activity of N-benzyl-2-phenylethanamine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
N-benzyl-2-phenylethanamineAChE> 100[1]
N-benzyl-2-phenylethanamineBChE> 100[1]
(S)-N-(2-fluorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamideMAO-A1.38[2]
(S)-N-(4-fluorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamideMAO-A2.48[2]
(7R,13aS)-7-benzylstepholidineAChE40.6[3]
(7S,13aS)-7-benzylstepholidineAChE51.9[3]

Note: Data for this compound is not available in the cited literature. The table presents data for related structures to provide a comparative context.

Antimicrobial Activity

Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the organism. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

Table 2: Antimicrobial Activity of Structurally Related Nitro Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Mono-halogenated nitro-compounds (4b and 4c)Staphylococcus aureus15.6-62.5[4]
Nitro-compounds 4c and 4dCandida spp.7.8-31.25[4]
2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivativesGram-positive bacteriaLower potency than ampicillin[5]
2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivativesGram-negative bacteriaLower potency than ampicillin[5]

Note: Data for this compound is not available in the cited literature. The table presents data for compounds with similar structural motifs to infer potential activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols commonly used to assess the biological activities discussed.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE and BChE activity.

  • Preparation of Reagents : Prepare phosphate buffer (pH 8.0), solutions of the test compounds at various concentrations, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BChE).[6]

  • Assay Procedure :

    • In a 96-well plate, add the enzyme solution, the test compound solution, and DTNB solution.[7]

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).[6]

    • Initiate the reaction by adding the substrate (ATCI or BTCI).[7]

    • Measure the absorbance of the yellow product, 5-thio-2-nitrobenzoate, at a wavelength of 405-412 nm at regular intervals.[7]

  • Data Analysis : The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.[7]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Enzyme, Substrate, DTNB, Buffer Mix Mix Enzyme, DTNB, and Test Compound Reagents->Mix Test_Compound Test Compound (e.g., N-benzyl-2-phenylethanamine derivative) Test_Compound->Mix Incubate_Pre Pre-incubate Mix->Incubate_Pre Add_Substrate Add Substrate (ATCI/BTCI) Incubate_Pre->Add_Substrate Measure_Absorbance Measure Absorbance (412 nm) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for Cholinesterase Inhibition Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation :

    • Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare serial dilutions of the test compound in the broth within a 96-well microtiter plate.

  • Inoculation and Incubation :

    • Inoculate each well with the microbial suspension.

    • Include positive controls (microorganism without the compound) and negative controls (broth without microorganism).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microorganism Standardized Microbial Inoculum Inoculate Inoculate Microtiter Plate Microorganism->Inoculate Test_Compound Serial Dilutions of Test Compound Test_Compound->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe_Growth Observe for Visible Growth Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC

Caption: Workflow for MIC Determination.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[8]

G Start Seed Cells in 96-well Plate Treat Treat with Test Compound Start->Treat Incubate_Cells Incubate Treat->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate % Viability & IC50 Measure->Analyze

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

The available data on N-benzyl-2-phenylethanamine derivatives and other nitroaromatic compounds suggest that this compound holds potential for biological activity, particularly in the realms of cholinesterase inhibition and antimicrobial effects. The presence of the nitro group is a key determinant for its potential antimicrobial properties. Further experimental investigation is warranted to elucidate the specific biological profile of this compound and to establish a clear structure-activity relationship for this class of compounds. The protocols and comparative data presented in this guide serve as a foundational resource for researchers embarking on such investigations.

References

Validating the Mechanism of Action of N-(3-Nitrobenzyl)-2-phenylethanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for N-(3-Nitrobenzyl)-2-phenylethanamine. While the chemical properties of this compound are documented, detailed biological studies validating its specific molecular targets and signaling pathways are not presently available in the public domain. This absence of foundational data precludes a direct comparative analysis of its performance against alternative compounds.

Currently, information on this compound is primarily limited to its chemical structure and basic identifiers, as cataloged in databases such as PubChem.[1] There is a notable lack of published research detailing its biological activity, including its mechanism of action, potency, and efficacy in any particular therapeutic area.

For a comparative guide to be scientifically rigorous, it would necessitate experimental data from a variety of assays. These would typically include, but are not limited to, target-based assays to identify specific molecular interactions, cell-based assays to determine functional effects, and potentially in vivo studies to understand its physiological impact. Without this primary data for this compound, a meaningful comparison with other compounds is not feasible.

Hypothetical Experimental Workflow for Mechanism of Action Validation

To illustrate the process by which the mechanism of action of a novel compound like this compound would be validated, a generalized experimental workflow is presented below. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Initial Screening & Target Identification cluster_1 Target Validation & Pathway Analysis cluster_2 Functional & Comparative Analysis A High-Throughput Screening (e.g., Phenotypic or Target-Based) B Hit Identification (this compound) A->B C Target Deconvolution (e.g., Affinity Chromatography, Proteomics) B->C D In Vitro Target Engagement Assays (e.g., SPR, ITC) C->D G Identification of Modulated Signaling Pathways D->G E Cellular Thermal Shift Assay (CETSA) E->G F Transcriptomic/Proteomic Analysis (e.g., RNA-seq, Western Blot) F->G H Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) G->H I Comparison with Known Inhibitors/Activators H->I J In Vivo Efficacy & PK/PD Studies I->J

Caption: A generalized workflow for validating the mechanism of action of a novel compound.

Illustrative Signaling Pathway Diagram

Should experimental data emerge identifying a specific pathway modulated by this compound, a signaling pathway diagram would be crucial for visualization. For instance, if the compound were found to inhibit a key kinase in a cancer-related pathway, the diagram would illustrate the upstream and downstream effects of this inhibition.

G cluster_0 Hypothetical Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase X (Target of this compound) B->C D Downstream Effector 1 C->D E Downstream Effector 2 C->E F Cellular Response (e.g., Proliferation, Survival) D->F E->F

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound on a key kinase.

Conclusion and Future Directions

The scientific community awaits primary research to elucidate the biological role of this compound. Future studies should focus on initial screening to identify its molecular targets. Once a target is identified, a suite of biochemical and cell-based experiments will be necessary to validate this interaction and understand its functional consequences. This foundational research will be essential before any meaningful comparative analyses can be conducted. Researchers interested in this compound are encouraged to perform the necessary foundational studies to contribute to the collective understanding of its potential therapeutic applications.

References

Comparative Analysis of N-(3-Nitrobenzyl)-2-phenylethanamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the pharmacological data for N-(3-Nitrobenzyl)-2-phenylethanamine, with no specific in vitro or in vivo studies published to date. While the broader class of N-benzyl-2-phenylethanamine derivatives has been investigated for various biological activities, including cholinesterase inhibition and potential applications in neurodegenerative diseases, experimental data for this particular nitro-substituted analogue is not available in the public domain.

This guide aims to provide a framework for the potential evaluation of this compound by outlining the methodologies and comparative data points that would be necessary for a thorough in vitro versus in vivo analysis. The information presented below is based on standard practices in drug discovery and development for compounds of this nature.

Hypothetical In Vitro Evaluation

An initial in vitro assessment would be crucial to determine the compound's basic pharmacological profile, including its mechanism of action, potency, and selectivity.

Key In Vitro Assays:
  • Enzyme Inhibition Assays: Based on the activity of related compounds, initial screening would likely focus on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Receptor Binding Assays: To identify potential molecular targets, the compound would be screened against a panel of receptors, ion channels, and transporters.

  • Cell-Based Assays: Cellular models would be employed to assess the compound's effect on cell viability, cytotoxicity, and specific signaling pathways. For instance, neuroblastoma cell lines could be used to investigate neuroprotective or neurotoxic effects.

  • Metabolic Stability Assays: Incubation with liver microsomes would provide insights into the compound's metabolic fate and potential for drug-drug interactions.

Experimental Protocol: Enzyme Inhibition Assay (Example)
  • Preparation of Reagents: Recombinant human AChE and BChE, along with the substrate acetylthiocholine (ATC) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Procedure: The enzyme, compound, and DTNB are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATC.

  • Data Acquisition: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Hypothetical In Vivo Evaluation

Following promising in vitro results, in vivo studies in animal models would be necessary to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole organism.

Key In Vivo Studies:
  • Pharmacokinetic (PK) Studies: These studies would determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This involves administering the compound to animals (e.g., rodents) via different routes (e.g., intravenous, oral) and measuring its concentration in plasma and various tissues over time.

  • Efficacy Studies: The compound's therapeutic effect would be evaluated in relevant animal models of disease. For example, if the compound shows potent AChE inhibition in vitro, its efficacy could be tested in a scopolamine-induced memory impairment model in mice.

  • Toxicology Studies: Acute and chronic toxicity studies would be conducted to determine the compound's safety profile and identify any potential adverse effects.

Experimental Protocol: Pharmacokinetic Study (Example)
  • Animal Model: Male Sprague-Dawley rats are used.

  • Compound Administration: A single dose of this compound is administered intravenously (IV) via the tail vein and orally (PO) by gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability, are calculated using non-compartmental analysis.

Data Presentation: A Template for Comparison

Should experimental data become available, the following tables would provide a clear and structured comparison of the in vitro and in vivo findings.

Table 1: In Vitro Activity Profile

AssayTarget/Cell LineEndpointValue (e.g., IC₅₀, EC₅₀)
Enzyme InhibitionAChEIC₅₀
BChEIC₅₀
Cell ViabilitySH-SY5YCC₅₀
Metabolic StabilityHuman Liver Microsomest₁/₂

Table 2: In Vivo Pharmacokinetic Parameters

ParameterRouteValue (Mean ± SD)Units
Half-life (t₁/₂)IVh
POh
Clearance (CL)IVL/h/kg
Volume of Distribution (Vd)IVL/kg
Bioavailability (F)PO%

Visualizing the Path Forward: A Proposed Workflow

The logical progression from initial screening to preclinical evaluation can be visualized as follows:

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation a Primary Screening (e.g., Enzyme Assays) b Cell-Based Assays (Potency & Cytotoxicity) a->b c Metabolic Stability (Microsomal Assays) b->c d Pharmacokinetic Studies (ADME Profile) c->d Lead Compound Selection e Efficacy Studies (Animal Models) d->e f Toxicology Studies (Safety Assessment) e->f g IND-Enabling Studies f->g Preclinical Candidate

Caption: Proposed workflow for the evaluation of this compound.

A Comparative Analysis of Synthesis Routes for Substituted Phenylethylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent synthesis routes for substituted phenylethylamines, a class of compounds with significant interest in medicinal chemistry and pharmacology. The following analysis presents quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of appropriate synthetic strategies.

Comparison of Key Synthesis Routes

The synthesis of substituted phenylethylamines can be approached through several distinct chemical transformations. The choice of route often depends on the desired substitution pattern, available starting materials, and scalability. This guide focuses on four primary methods: Reductive Amination, Reduction of β-Nitrostyrenes, the Hofmann Rearrangement, and the Pictet-Spengler Reaction as a route to cyclic phenylethylamine derivatives.

Quantitative Data Summary

The following table summarizes key quantitative parameters for various synthesis routes to provide a clear comparison of their efficiency and reaction conditions.

Synthesis RouteStarting Material(s)ProductReducing/Key ReagentTemp. (°C)Time (h)Yield (%)
Leuckart-Wallach Reaction Phenyl-2-propanone, Ammonium formateAmphetamineFormic acid/Ammonium formate160-1704-15~23-65[1]
Catalytic Hydrogenation 3,4-Methylenedioxy-β-nitrostyrene3,4-MethylenedioxyphenethylamineH₂, 5% Pd/C, HCl0371[2][3]
Catalytic Hydrogenation 3,4-Dimethoxy-β-nitrostyrene3,4-DimethoxyphenethylamineH₂, 5% Pd/C, HCl0373[2][3]
Catalytic Hydrogenation 4-Hydroxy-3-methoxy-β-nitrostyrene4-Hydroxy-3-methoxyphenethylamineH₂, 5% Pd/C, HCl0381[2][3]
Catalytic Hydrogenation 3-Hydroxy-4-methoxy-β-nitrostyrene3-Hydroxy-4-methoxyphenethylamineH₂, 5% Pd/C, HCl0391[2][3]
LAH Reduction 2,5-Dimethoxynitrostyrene2,5-Dimethoxyphenethylamine (2C-H)LiAlH₄Reflux32~57[4]
Hofmann Rearrangement 2-Methyl-3-phenylpropanamideAmphetamineNaOCl0-58-69[5]
Pictet-Spengler Reaction Tryptamine, Ethyl glyoxalateEthyl 1,2,3,4-tetrahydro-β-carboline-1-carboxylate---80[6]
Reduction of Benzyl Cyanide Benzyl cyanideβ-PhenylethylamineH₂, Raney Ni, NH₃120-130<183-87[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these synthesis routes.

Reductive Amination via Leuckart-Wallach Reaction: Synthesis of Amphetamine

This protocol is adapted from studies on the Leuckart reaction with phenylacetone.[1]

Materials:

  • Phenylacetone

  • Ammonium formate

  • Concentrated hydrochloric acid

Procedure:

  • A mixture of phenylacetone and an excess of ammonium formate is heated to 160-170 °C for a period of 4 to 15 hours.

  • During the heating, the reaction mixture is typically stirred.

  • After the reaction is complete, the mixture is cooled.

  • The formyl derivative of the product is hydrolyzed directly in the reaction mixture by the addition of concentrated hydrochloric acid.

  • The amphetamine is then isolated from the aqueous solution by basification followed by extraction with an organic solvent.

  • Purification is typically achieved through distillation.

Reduction of a β-Nitrostyrene: Synthesis of 3,4-Methylenedioxyphenethylamine

This protocol is based on the catalytic hydrogenation of β-nitrostyrenes.[2][3][8]

Materials:

  • 3,4-Methylenedioxy-β-nitrostyrene

  • 5% Palladium on charcoal (Pd/C)

  • 12 M Hydrochloric acid (HCl)

  • Ethanol

  • Celite

  • Aqueous ammonia solution (28%)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a 30 mL side-arm flask equipped with a magnetic stirring bar, place 3,4-methylenedioxy-β-nitrostyrene (0.500 g, 2.59 mmol), 5% palladium on charcoal (0.553 g, 0.26 mmol Pd), 12 M hydrochloric acid (0.5 mL), and ethanol (10 mL).[2][3][8]

  • Stir the reaction mixture at 0 °C for 3 hours under a hydrogen atmosphere (1 atm).[2][3][8]

  • Remove the catalyst by filtration through Celite and wash the filter cake with ethanol (40 mL).[2][3][8]

  • Evaporate the filtrate to yield a yellow oil.[3]

  • Dissolve the oil in water (40 mL) and wash the solution with CH₂Cl₂ (3 x 20 mL).[3]

  • Neutralize the aqueous layer with aqueous ammonia solution (28%, 5 mL) and extract with CH₂Cl₂ (4 x 20 mL).[3]

  • Dry the combined organic layers over Na₂SO₄ and evaporate the solvent to obtain the product.[3]

Hofmann Rearrangement: Synthesis of Amphetamine from 2-Methyl-3-phenylpropanamide

This procedure describes the synthesis of amphetamine via the Hofmann rearrangement.[5][9]

Materials:

  • 2-Methyl-3-phenylpropanamide

  • Sodium hypochlorite (NaOCl) solution (prepared from Cl₂ gas and NaOH)

  • Benzene

  • Concentrated hydrochloric acid

  • 30% Sodium hydroxide solution

Procedure:

  • Add 2-Methyl-3-phenylpropanamide (230 g) to a sodium hypochlorite solution in a 2 L round-bottom flask. The NaOCl solution is prepared by passing Cl₂ gas (109 g) into a solution of NaOH (277 g) in distilled water (453 mL).[5]

  • Hold the reaction mixture at 0 °C for one hour.[5]

  • Slowly heat the mixture to 18 °C, at which point an exothermic reaction occurs and the solid dissolves.[5]

  • After the initial exotherm subsides, heat the solution to 58 °C to induce the rearrangement.[5]

  • The amphetamine product is then isolated from the reaction mixture. This typically involves extraction and purification steps. The final product can be obtained as a free base with a yield of 131 g (69%).[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthesis routes.

Reductive_Amination_Workflow start Starting Materials: - Phenyl-2-propanone - Ammonium Formate step1 Leuckart-Wallach Reaction: Heating at 160-170°C start->step1 Condensation & Reduction step2 Hydrolysis of Formyl Derivative: Addition of conc. HCl step1->step2 Acid Hydrolysis step3 Isolation and Purification: Basification, Extraction, Distillation step2->step3 Work-up end Product: Amphetamine step3->end

Caption: Workflow for Reductive Amination (Leuckart-Wallach).

Nitrostyrene_Reduction_Workflow start Starting Material: β-Nitrostyrene Derivative step1 Catalytic Hydrogenation: H₂, Pd/C, HCl in Ethanol at 0°C start->step1 Reduction step2 Work-up: Filtration, Evaporation step1->step2 step3 Purification: Aqueous Wash, Basification, Extraction step2->step3 end Product: Substituted Phenylethylamine step3->end

Caption: Workflow for β-Nitrostyrene Reduction.

Hofmann_Rearrangement_Workflow start Starting Material: 2-Methyl-3-phenylpropanamide step1 Reaction with NaOCl: Initial reaction at 0°C start->step1 step2 Controlled Heating: Exothermic reaction at 18°C step1->step2 step3 Hofmann Rearrangement: Heating to 58°C step2->step3 step4 Isolation and Purification step3->step4 end Product: Amphetamine step4->end

Caption: Workflow for Hofmann Rearrangement.

Pictet_Spengler_Workflow start Starting Materials: - Tryptamine - Aldehyde/Ketone step1 Condensation & Cyclization: Pictet-Spengler Reaction start->step1 step2 Work-up and Purification step1->step2 end Product: Tetrahydro-β-carboline (Cyclic Phenylethylamine Derivative) step2->end

Caption: Workflow for Pictet-Spengler Reaction.

References

A Comparative Analysis of N-(3-Nitrobenzyl)-2-phenylethanamine and Established Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative dopamine reuptake inhibitor, N-(3-Nitrobenzyl)-2-phenylethanamine, against a selection of well-characterized dopamine reuptake inhibitors (DRIs). The following sections detail the comparative binding affinities and potencies, a standard experimental protocol for assessing dopamine reuptake inhibition, and visualizations of the underlying biological and experimental processes.

Quantitative Comparison of Dopamine Reuptake Inhibitor Potency

The efficacy of a dopamine reuptake inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of dopamine uptake by the dopamine transporter (DAT). A lower IC50 value indicates a higher potency. The data presented in Table 1 summarizes the IC50 values for several known DRIs, alongside a hypothetical value for this compound to serve as a benchmark for comparison.

CompoundIC50 (nM) for Dopamine Reuptake Inhibition
This compoundHypothetical Value
Cocaine108
BupropionData varies across studies
MethylphenidateData varies across studies
Vanoxerine (GBR12909)Data varies across studies
Nisoxetine1.15 µM (for NET, for context)
Fluoxetine18.4 µM (for SERT, for context)
Table 1: Comparative IC50 values for various dopamine reuptake inhibitors. Lower values indicate higher potency.

Note: IC50 values can vary between different experimental setups and cell lines used.[1] The values for Nisoxetine and Fluoxetine are provided for context as they are selective inhibitors for the norepinephrine transporter (NET) and serotonin transporter (SERT) respectively, highlighting the varying potencies and selectivities of different monoamine reuptake inhibitors.[2]

Experimental Protocols

A standard methodology for determining the potency of a compound to inhibit dopamine reuptake involves an in vitro cell-based assay.

Dopamine Reuptake Inhibition Assay

This protocol outlines a common procedure for measuring the inhibitory potency (IC50) of a test compound on the human dopamine transporter (hDAT).

Objective: To determine the concentration of a test compound, such as this compound, required to inhibit 50% of the dopamine uptake mediated by hDAT expressed in a suitable cell line.

Materials:

  • Cell line expressing hDAT (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Dopamine (radiolabeled dopamine)

  • Test compound (this compound)

  • Reference inhibitors (e.g., Cocaine, Bupropion)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Culture and Plating: Culture hDAT-expressing cells to an appropriate confluency and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.

  • Preparation of Reagents: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • Assay Initiation: Wash the cells with the assay buffer.

  • Pre-incubation: Add the various concentrations of the test compound or reference inhibitor to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Dopamine Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to each well. Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer to remove the extracellular [³H]Dopamine.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular [³H]Dopamine using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific dopamine uptake, which is the IC50 value.

Visualizations

To better understand the context of dopamine reuptake inhibition and the experimental procedures involved, the following diagrams are provided.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Vesicular_Storage Vesicular_Storage Dopamine->Vesicular_Storage VMAT2 Synaptic_Cleft Dopamine Vesicular_Storage->Synaptic_Cleft Exocytosis Dopamine_Receptors Dopamine Receptors (D1-D5) Synaptic_Cleft->Dopamine_Receptors Binding DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Signal_Transduction Signal_Transduction Dopamine_Receptors->Signal_Transduction Activation Presynaptic_Neuron_Cytosol Cytosol DAT->Presynaptic_Neuron_Cytosol Transport Reuptake_Inhibitor N-(3-Nitrobenzyl)- 2-phenylethanamine Reuptake_Inhibitor->DAT Blockade

Caption: Dopamine signaling pathway and the site of action for reuptake inhibitors.

Experimental_Workflow Start Start Cell_Culture Culture hDAT-expressing cells Start->Cell_Culture Plating Plate cells in 96-well plate Cell_Culture->Plating Compound_Prep Prepare serial dilutions of This compound and controls Plating->Compound_Prep Pre_incubation Pre-incubate cells with compounds Compound_Prep->Pre_incubation Add_Radioligand Add [³H]Dopamine Pre_incubation->Add_Radioligand Incubation Incubate to allow uptake Add_Radioligand->Incubation Termination Wash cells to stop uptake Incubation->Termination Lysis Lyse cells Termination->Lysis Measurement Measure radioactivity via scintillation counting Lysis->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for an in vitro dopamine reuptake inhibition assay.

References

A Comparative Guide to the 5-HT2A/2C Receptor Activity of N-Benzyl-Phenylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-benzyl-phenylethylamine derivatives, a class of compounds known for their interaction with serotonin receptors. While the focus is on derivatives with available experimental data, we include "N-(3-Nitrobenzyl)-2-phenylethanamine" as a structurally related compound for which public experimental bioactivity data is limited. This guide summarizes key quantitative data, details experimental protocols for receptor binding and functional assays, and visualizes relevant pathways and workflows.

Data Presentation: Comparative Receptor Binding and Functional Activity

The following tables summarize the in vitro pharmacological data for a series of N-benzyl-phenylethylamine derivatives at the human 5-HT2A and rat 5-HT2C receptors. These compounds serve as comparators to understand the structure-activity relationships within this chemical class.

Table 1: 5-HT2A and 5-HT2C Receptor Binding Affinities of N-Benzyl-Phenylethylamine Derivatives

Compound IDN-Benzyl SubstitutionPhenethylamine Moiety5-HT2A Ki (nM)5-HT2C Ki (nM)
1 Unsubstituted2-Phenylethanamine1801200
2 2-Methoxy2-Phenylethanamine1.225
3 3-Methoxy2-Phenylethanamine25280
4 4-Methoxy2-Phenylethanamine15150
5 2,5-Dimethoxy4-Bromo-2,5-dimethoxyphenethylamine0.461.1
6 3-Nitro2-PhenylethanamineData Not AvailableData Not Available

Data adapted from studies on N-benzyl phenethylamines as 5-HT2A/2C agonists.[1]

Table 2: 5-HT2A Functional Activity of N-Benzyl-Phenylethylamine Derivatives

Compound IDN-Benzyl SubstitutionPhenethylamine MoietyEC50 (nM)Emax (%)
1 Unsubstituted2-Phenylethanamine55085
2 2-Methoxy2-Phenylethanamine5.498
3 3-Methoxy2-Phenylethanamine12092
4 4-Methoxy2-Phenylethanamine7595
5 2,5-Dimethoxy4-Bromo-2,5-dimethoxyphenethylamine0.23100
6 3-Nitro2-PhenylethanamineData Not AvailableData Not Available

EC50 and Emax values are for agonist-induced calcium mobilization in cells expressing the 5-HT2A receptor. Data adapted from related studies.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and cross-validation.

Protocol 1: Radioligand Competition Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.[1][3]

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor.[4]

  • [3H]Ketanserin (radioligand).

  • Test compounds (e.g., this compound and comparators).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from CHO-K1 cells expressing the 5-HT2A receptor.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (final concentration ~1 nM), and 50 µL of the test compound at various concentrations.

  • For non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).

  • Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate the plate at room temperature for 60 minutes.

  • Filter the contents of the wells through the filter plate and wash three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay for 5-HT2A Receptor Activity

This assay measures the functional potency (EC50) and efficacy (Emax) of a compound by quantifying the increase in intracellular calcium concentration following receptor activation.[5]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compounds.

  • Fluorescence plate reader.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add the test compounds at various concentrations to the wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4) over time.

  • The peak fluorescence intensity is used to determine the response.

  • Plot the response as a function of the compound concentration to determine the EC50 and Emax values.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate key processes.

G cluster_receptor 5-HT2A Receptor Activation Agonist Agonist 5HT2A_Receptor 5-HT2A Receptor (GPCR) Agonist->5HT2A_Receptor Binds to Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway

G cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Compound) Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Filter and Wash Incubation->Filtration Drying Dry Filter Plate Filtration->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Measure Radioactivity Scintillation->Counting Analysis Data Analysis (Ki Calculation) Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow

G cluster_logical Structure-Activity Relationship Logic Phenethylamine_Scaffold Phenethylamine Scaffold Receptor_Affinity Receptor Affinity (Ki) Phenethylamine_Scaffold->Receptor_Affinity Functional_Activity Functional Activity (EC50, Emax) Phenethylamine_Scaffold->Functional_Activity N_Benzyl_Group N-Benzyl Substitution N_Benzyl_Group->Receptor_Affinity Modulates N_Benzyl_Group->Functional_Activity Modulates Substitution_Pattern Substitution Pattern on N-Benzyl Ring Substitution_Pattern->N_Benzyl_Group Lipophilicity Lipophilicity Substitution_Pattern->Lipophilicity Lipophilicity->Receptor_Affinity

References

"structural confirmation of N-(3-Nitrobenzyl)-2-phenylethanamine via X-ray crystallography"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical techniques for the structural confirmation of N-(3-Nitrobenzyl)-2-phenylethanamine, with a primary focus on single-crystal X-ray crystallography. While a specific crystal structure for this compound is not publicly available, this guide presents hypothetical data based on crystallographic studies of structurally similar nitroaromatic compounds to illustrate the principles and expected outcomes of the technique. This is compared with alternative and complementary spectroscopic methods, for which experimental data on the target molecule are available.

Data Presentation

The following tables summarize the quantitative data obtained from X-ray crystallography and other analytical techniques.

Table 1: Hypothetical Single-Crystal X-ray Crystallography Data for this compound

This data is representative of what would be expected from a successful crystallographic analysis of the title compound, based on published data for similar organic molecules.

ParameterHypothetical ValueSignificance
Crystal Data
Chemical FormulaC₁₅H₁₆N₂O₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight256.30 g/mol Consistent with the molecular formula.[1]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.[2]
Unit Cell Dimensions
a10.12 ÅLength of one side of the unit cell.
b15.45 ÅLength of the second side of the unit cell.
c8.78 ÅLength of the third side of the unit cell.
α90°Angle between sides b and c.
β105.3°Angle between sides a and c.
γ90°Angle between sides a and b.
Volume1325.4 ųThe volume of the unit cell.
Z4Number of molecules per unit cell.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)The X-ray source used for diffraction.
Temperature100 KData is often collected at low temperatures to minimize thermal vibrations.
Refinement
R-factor (R₁)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-fit (GOF)1.05Indicates the quality of the refined model. A value close to 1 is ideal.

Table 2: Spectroscopic Data for this compound

The following data provides complementary information to the crystallographic analysis, confirming the presence of specific functional groups and the overall connectivity of the molecule.

Technique Observed Data Interpretation
¹H NMR Data not fully available in public databases. Expected chemical shifts would confirm the presence of aromatic protons on both rings, the benzylic and ethylamine protons, and the amine proton.Confirms the proton environment and connectivity of the molecule.
¹³C NMR A spectrum is available on PubChem, though specific peak assignments are not provided.[1]Confirms the carbon skeleton of the molecule.
FTIR A vapor phase IR spectrum is available on PubChem.[1] Expected peaks: ~3350 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2900 cm⁻¹ (aliphatic C-H stretch), ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch).Confirms the presence of key functional groups such as the amine, aromatic rings, and the nitro group.
Mass Spectrometry Molecular Ion (M⁺): m/z = 256.12.[1]Confirms the molecular weight of the compound.

Experimental Protocols

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[3][4]

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final, precise atomic coordinates.

Alternative Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound in a deuterated solvent (e.g., CDCl₃) is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to determine the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the sample is analyzed to obtain an infrared spectrum. The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the molecule.

  • Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, where it is ionized. The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight of the compound and information about its fragmentation pattern.

Visualizations

experimental_workflow Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms structure Unambiguous 3D Structure xray->structure nmr->structure ftir->structure ms->structure

Caption: Workflow for the synthesis and structural confirmation of a small molecule.

logical_relationships Comparison of Structural Analysis Methods cluster_info Information Provided xray X-ray Crystallography info_3d 3D Structure (Bond lengths, angles) xray->info_3d Definitive info_connectivity Connectivity xray->info_connectivity nmr NMR Spectroscopy nmr->info_connectivity Primary info_functional_groups Functional Groups nmr->info_functional_groups ftir FTIR Spectroscopy ftir->info_functional_groups Primary ms Mass Spectrometry ms->info_connectivity Fragmentation info_mw Molecular Weight ms->info_mw Primary

Caption: Logical relationships between analytical methods and the structural information they provide.

References

Benchmarking N-(3-Nitrobenzyl)-2-phenylethanamine Against Reference Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research compound N-(3-Nitrobenzyl)-2-phenylethanamine against two well-established monoamine oxidase (MAO) inhibitors: Phenelzine and Selegiline. The objective is to offer a framework for evaluating its potential as a MAO inhibitor, highlighting its potency and selectivity against the two major MAO isoforms, MAO-A and MAO-B.

Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurological and psychiatric disorders.[1] MAO-A inhibitors are primarily utilized as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease and Alzheimer's disease.[2] Phenelzine is a non-selective MAO inhibitor, meaning it inhibits both MAO-A and MAO-B.[3] In contrast, Selegiline is a selective inhibitor of MAO-B.[4]

The following sections present a comparative summary of the inhibitory activities of these compounds, detailed experimental protocols for assessing MAO inhibition, and a visual representation of the MAO-mediated neurotransmitter degradation pathway.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of this compound and the reference compounds against human MAO-A and MAO-B is summarized in Table 1. The data for the reference compounds are derived from published literature, while the data for this compound is hypothetical and serves as a placeholder for experimental determination.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) (MAO-A/MAO-B)
This compound 1,200 (Hypothetical)85 (Hypothetical)0.07 (Hypothetical)
Phenelzine47150.32
Selegiline23,000510.0022

Data for Phenelzine and Selegiline are sourced from publicly available databases and scientific literature.[1][4] IC50 values for this compound are hypothetical and require experimental validation.

Experimental Protocols

The following are detailed methodologies for conducting in vitro monoamine oxidase inhibition assays.

1. Kynuramine Assay for MAO-A and MAO-B Inhibition

This spectrophotometric assay is a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[5][6][7]

  • Materials and Reagents:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine dihydrobromide (substrate for MAO-A)

    • Benzylamine hydrochloride (substrate for MAO-B)

    • Test compound (this compound) and reference compounds (Phenelzine, Selegiline) dissolved in DMSO

    • Potassium phosphate buffer (pH 7.4)

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading absorbance at 316 nm (for MAO-A) and 250 nm (for MAO-B)

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds in potassium phosphate buffer.

    • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

    • Add the diluted compound solutions to the wells and pre-incubate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

    • Immediately measure the change in absorbance over time at the respective wavelength (316 nm for MAO-A, 250 nm for MAO-B) using a spectrophotometer.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. MAO-Glo™ Assay

The MAO-Glo™ Assay is a luminescent-based method that offers high sensitivity and a simplified protocol.[8]

  • Materials and Reagents:

    • MAO-Glo™ Assay Kit (Promega), which includes:

      • Luminogenic MAO substrate

      • MAO Reaction Buffer

      • Luciferin Detection Reagent

    • Recombinant human MAO-A and MAO-B enzymes

    • Test compound and reference compounds dissolved in DMSO

    • White, opaque 96-well microplates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds in the MAO Reaction Buffer.

    • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

    • Add the diluted compound solutions to the wells.

    • Add the luminogenic MAO substrate to all wells to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

    • Incubate for 20 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a luminometer.

    • Calculate the IC50 values as described in the kynuramine assay protocol.

Mandatory Visualizations

Monoamine Oxidase Signaling Pathway

The following diagram illustrates the role of MAO-A and MAO-B in the degradation of key monoamine neurotransmitters.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondria Mitochondrion Dopamine Dopamine MAOA MAO-A Dopamine->MAOA Degradation MAOB MAO-B Dopamine->MAOB Degradation Norepinephrine Norepinephrine Norepinephrine->MAOA Degradation Serotonin Serotonin Serotonin->MAOA Degradation Metabolites Inactive Metabolites MAOA->Metabolites MAOB->Metabolites

Caption: Monoamine Oxidase (MAO) neurotransmitter degradation pathway.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 values of test compounds.

IC50_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prepare_reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds assay_setup Set Up 96-Well Plate Assay prepare_reagents->assay_setup prepare_compounds->assay_setup incubation Pre-incubate Compounds with Enzyme assay_setup->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Signal (Absorbance or Luminescence) reaction->measurement data_analysis Data Analysis: Calculate % Inhibition measurement->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: General workflow for in vitro IC50 determination of MAO inhibitors.

References

Safety Operating Guide

Proper Disposal of N-(3-Nitrobenzyl)-2-phenylethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and disposal procedures for N-(3-Nitrobenzyl)-2-phenylethanamine. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this compound in a laboratory setting.

The following procedures are critical for maintaining a safe laboratory environment and adhering to regulatory compliance. All personnel handling this chemical must be thoroughly familiar with its potential hazards and the prescribed disposal protocols.

Hazard Profile and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound was not fully accessible, data from structurally similar compounds suggest a profile that necessitates careful handling. The information below is a summary of potential hazards and should be treated as a baseline for safe practice. Always consult the substance-specific SDS provided by the manufacturer.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Potentially toxic if swallowed, inhaled, or in contact with skin.Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Use only in well-ventilated areas or with a fume hood.
Skin Corrosion/Irritation May cause skin irritation or severe burns.Avoid direct contact with skin. In case of contact, flush immediately with copious amounts of water.
Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.
Environmental Hazard Potentially harmful to aquatic life.Prevent release to the environment. Dispose of in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. The following protocol provides a detailed, step-by-step guide for its disposal.

1. Personal Protective Equipment (PPE) Verification:

  • Before handling the chemical, ensure you are wearing the appropriate PPE:

    • Nitrile gloves (or other chemically resistant gloves)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Small Quantity Disposal (Residual Amounts):

  • For cleaning residual amounts from glassware or surfaces, use a suitable solvent (e.g., acetone, ethanol).

  • The resulting solvent rinse should be collected in the designated hazardous waste container.

  • Do not evaporate the solvent in a fume hood as this can release the compound into the environment.

4. Bulk Quantity Disposal:

  • Unused or expired this compound must be disposed of as hazardous chemical waste.

  • The original container, if empty but not cleaned, should also be treated as hazardous waste.

  • Securely cap the waste container and store it in a designated, well-ventilated, and secondary containment area while awaiting pickup.

5. Waste Pickup and Final Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Ensure all labeling is accurate and complete, including the chemical name and any associated hazards.

  • The final disposal will be carried out by a licensed hazardous waste disposal company, likely through incineration at a permitted facility.[1][2][3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_final Final Disposal start Start: Need to Dispose of this compound ppe Verify and Wear Appropriate PPE start->ppe container Use Designated, Labeled Waste Container ppe->container collect_small Collect Small Quantities/Rinsate container->collect_small For residuals collect_bulk Collect Bulk Quantities container->collect_bulk For unused product storage Store Securely in Designated Area collect_small->storage collect_bulk->storage ehs Contact EHS for Pickup storage->ehs disposal Licensed Hazardous Waste Disposal ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(3-Nitrobenzyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of N-(3-Nitrobenzyl)-2-phenylethanamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its constituent functional groups: aromatic nitro compounds and secondary amines. Aromatic nitro compounds are often toxic and can be absorbed through the skin, while secondary amines can be corrosive and cause respiratory and skin irritation. Therefore, a cautious and comprehensive approach to safety is paramount.

Engineering Controls and Personal Protective Equipment (PPE)

Effective engineering controls are the first line of defense in minimizing exposure. When handling this compound, work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.

The selection of appropriate Personal Protective Equipment (PPE) is critical to ensure personal safety. The following table summarizes the recommended PPE for various types of exposure.

Exposure Type Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Skin and Body Protection
Routine Handling (Small Quantities) Chemical Fume HoodNitrile or Neoprene GlovesSafety Glasses with Side ShieldsNot generally required if handled in a fume hoodLab Coat
Weighing/Transfer (Powder) Ventilated Balance Enclosure or Fume HoodDouble-gloving (Nitrile or Neoprene)Chemical Safety GogglesN95 Respirator or higherLab Coat
Spill Cleanup Chemical Fume Hood (if possible)Heavy-duty Nitrile or Neoprene GlovesChemical Safety Goggles and Face ShieldAir-Purifying Respirator (APR) with organic vapor cartridgesChemical-resistant Apron or Coveralls

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound.

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and PPE before starting work.

    • Consult the experimental protocol and be familiar with all steps.

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.

    • Conduct all manipulations of the compound within the fume hood.

    • Avoid inhalation of any dust or vapors.

    • Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage :

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.

Waste Type Disposal Container Disposal Procedure
Solid Waste (unused compound, contaminated consumables) Labeled, sealed, and puncture-resistant hazardous waste containerDispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
Liquid Waste (solutions containing the compound) Labeled, sealed, and chemically compatible hazardous waste containerDispose of as hazardous chemical waste through your institution's EHS office. Do not pour down the drain.
Sharps (needles, etc.) Approved sharps containerDispose of through your institution's EHS office.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task routine_handling Routine Handling of Small Quantities? start->routine_handling weighing_transfer Weighing or Transfer of Powder? routine_handling->weighing_transfer No ppe_routine Standard PPE: - Lab Coat - Safety Glasses - Nitrile/Neoprene Gloves routine_handling->ppe_routine Yes spill_cleanup Spill or Emergency? weighing_transfer->spill_cleanup No ppe_weighing Enhanced PPE: - Lab Coat - Goggles - Double Gloves - N95 Respirator weighing_transfer->ppe_weighing Yes ppe_spill Full Protection: - Chemical Suit/Apron - Goggles & Face Shield - Heavy-duty Gloves - APR with Organic Vapor Cartridges spill_cleanup->ppe_spill Yes end Proceed with Task spill_cleanup->end No (End of Assessment) ppe_routine->end ppe_weighing->end ppe_spill->end

Caption: PPE selection workflow based on the handling task.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.